molecular formula C9H5NO5 B105715 5-Nitrobenzofuran-2-carboxylic acid CAS No. 10242-12-3

5-Nitrobenzofuran-2-carboxylic acid

Cat. No.: B105715
CAS No.: 10242-12-3
M. Wt: 207.14 g/mol
InChI Key: LZKWLHXJPIKJSJ-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H5NO5 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWLHXJPIKJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363111
Record name 5-Nitrobenzofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-12-3
Record name 5-Nitrobenzofuran-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10242-12-3
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzofuran-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a benzofuran core, a carboxylic acid functional group, and a nitro substituent, imparts a unique combination of chemical reactivity and physical properties. The benzofuran moiety is a recognized pharmacophore present in numerous biologically active compounds.[1] The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's solubility and acidity, while the nitro group significantly impacts its electronic properties and reactivity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical behavior. This information is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use of this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅NO₅[3]
Molecular Weight 207.14 g/mol [3]
CAS Number 10242-12-3[3]
Appearance Solid, powder to crystal[4]
Melting Point 279-284 °C[3]
Predicted pKa 2.77 ± 0.30[5]
Solubility Slightly soluble in water, DMSO, and Methanol.[4]
InChI Key LZKWLHXJPIKJSJ-UHFFFAOYSA-N[3]
SMILES OC(=O)c1cc2cc(ccc2o1)=O[4]

Spectroscopic Profile

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system. The electron-withdrawing nature of the nitro and carboxylic acid groups will influence the chemical shifts of these protons, generally shifting them downfield. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbons of the aromatic ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected to appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.14 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂). A GC-MS spectrum is available in the PubChem database.[5]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the determination of key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak, and the sharpness of the peak can be an indicator of purity.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A slower heating rate (e.g., 2-5 °C/min) can be used for higher resolution.

  • Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point. The integrated area of the peak corresponds to the heat of fusion.

Self-Validation: The instrument should be calibrated using certified standards (e.g., indium and zinc) prior to the measurement. Running a second sample of a known pure compound with a similar melting point can further validate the instrument's performance.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample pan Place in Aluminum DSC Pan weigh->pan load Load Sample and Reference Pans pan->load program Execute Thermal Program (Heat at 10 °C/min) load->program analyze Determine Onset of Endothermic Peak program->analyze result Melting Point analyze->result

Workflow for Melting Point Determination by DSC.
Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7] The method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is formed.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, DMSO, methanol) in a glass vial. The excess solid is crucial to ensure saturation.

    • Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered saturated solution with an appropriate solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Performing the experiment in triplicate and ensuring consistent results validates the reproducibility of the measurement.

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_quant Quantification add Add Excess Solid to Solvent shake Agitate at Constant Temp (24-48 hours) add->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant (0.45 µm) settle->filter analyze Analyze Concentration (UV-Vis or HPLC) filter->analyze result Solubility analyze->result

Workflow for Solubility Determination by the Shake-Flask Method.
pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of an ionizable compound. It involves titrating a solution of the compound with a strong base (or acid) and monitoring the pH of the solution as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup:

    • Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator.

  • Titration Procedure:

    • Slowly add the titrant to the sample solution in small increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (the point of maximum slope).

    • The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

Self-Validation: The titration of a known standard acid (e.g., potassium hydrogen phthalate) should be performed to verify the accuracy of the method and the concentration of the titrant. The shape of the titration curve should be sigmoidal for a monoprotic acid.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Known Amount of Sample titrate Titrate with Standardized Base dissolve->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka pKa = pH at Half-Equivalence Point find_ep->calc_pka result pKa Value calc_pka->result

Workflow for pKa Determination by Potentiometric Titration.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key functional components:

  • Benzofuran Ring System: The benzofuran ring is an aromatic system, but the fusion of the furan and benzene rings, along with the electron-withdrawing substituents, influences its reactivity in electrophilic aromatic substitution reactions.

  • Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nitro group.

  • Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the benzene ring towards electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. Nitroaromatic compounds can be susceptible to degradation under certain conditions.

The compound is expected to be stable under standard laboratory conditions, but should be protected from strong reducing agents and high temperatures to prevent unwanted reactions or decomposition.

Safety, Handling, and Storage

  • Hazards: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[3] It may also cause skin irritation.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a versatile starting material for the preparation of more complex molecules with potential biological activity. For instance, benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][8] The nitro group can be a precursor to an amino group, which can then be further functionalized in the development of novel pharmaceutical candidates.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wang, S. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29895-29916. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9, 19, 21955–21989. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 2005, 62(4), 269-274. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 2022, 15(5), 545. [Link]

Sources

Technical Guide: 1H NMR Spectroscopy of 5-Nitrobenzofuran-2-carboxylic Acid

[1]

Executive Summary

5-Nitrobenzofuran-2-carboxylic acid is a critical heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of antimicrobial and anticancer agents.[1] Its planar, electron-deficient structure makes it a prime candidate for fragment-based drug design, particularly in targeting DNA gyrase or acting as a bioisostere for indole-based therapeutics.[1]

This guide provides a definitive technical breakdown of the 1H NMR spectrum for this compound. Unlike simple aliphatics, the benzofuran system exhibits complex second-order effects and distinct substituent-induced shifts.[1] This document details the sample preparation, signal assignment logic, and common artifacts encountered during acquisition.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must establish the magnetic environment of the protons.[1] The molecule consists of a fused benzene and furan ring (benzofuran) with a strong electron-withdrawing nitro group (


1
The Numbering Scheme
  • Position 1: Oxygen atom (heterocycle).[1]

  • Position 2: Carbon bearing the carboxylic acid.[1][2][3][4][5][6]

  • Position 3: Furan ring proton (Singlet).[1]

  • Position 4: Benzene ring proton, meta to the bridgehead oxygen, ortho to nitro.[1]

  • Position 5: Carbon bearing the nitro group.[1][3][4][5][6][7][8][9][10]

  • Position 6: Benzene ring proton, ortho to nitro.[1]

  • Position 7: Benzene ring proton, ortho to the bridgehead oxygen.[1]

Electronic Influences (The "Nitro Effect")

The nitro group at C5 exerts a profound deshielding effect (downfield shift) on the adjacent protons (H4 and H6) due to the inductive withdrawal of electron density and the anisotropic effect of the

11

Experimental Protocol: Acquisition Strategy

To ensure reproducibility and minimize artifacts (such as aggregation or exchange broadening), the following protocol is mandatory.

Solvent Selection

Standard: DMSO-d6 (Dimethyl sulfoxide-d6).[1][11]

  • Rationale: The compound has poor solubility in

    
     due to the polar carboxylic acid and nitro groups.[1] DMSO-d6 disrupts intermolecular hydrogen bonding (dimerization), sharpening the signals.[1]
    
  • Concentration: 5–10 mg in 0.6 mL solvent. Warning: Higher concentrations may lead to stacking interactions, causing upfield shifts of aromatic protons.[1]

Acquisition Workflow

The following diagram outlines the critical path for high-fidelity data acquisition.

NMR_WorkflowSampleSolid Sample(5-10 mg)SolventSolvent Addition(DMSO-d6, 0.6 mL)Sample->SolventDissolutionDissolution(Vortex/Sonicate)Solvent->DissolutionEnsure HomogeneityTubeTransfer to5mm NMR TubeDissolution->TubeShimLock & Shim(Gradient Shimming)Tube->ShimInsert SampleAcquireAcquisition(ns=16, d1=2.0s)Shim->AcquireStable LockProcessProcessing(LB=0.3 Hz, Phasing)Acquire->ProcessFID -> FT

Figure 1: Step-by-step workflow for acquiring the 1H NMR spectrum of this compound.

Spectral Interpretation & Signal Assignment

The following data represents the characteristic signals observed at 400-500 MHz in DMSO-d6.

Summary Table[1][2]
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
AssignmentStructural Context
13.50 - 14.20 Broad Singlet (br s)1H--COOH Carboxylic acid proton (exchangeable).[1]
8.78 Doublet (d)1H

H-4 Ortho to

, "sandwiched" position.[1]
8.35 Doublet of Doublets (dd)1H

,

H-6 Ortho to

, Ortho to H-7.[1]
7.95 Doublet (d)1H

H-7 Ortho to Bridgehead Oxygen.[1]
7.82 Singlet (s)1H-H-3 Furan ring proton.[1]
Detailed Mechanistic Analysis[1]
The Carboxylic Acid (13.5 - 14.2 ppm)

This signal is highly variable.[1] In dry DMSO-d6, it appears as a very broad hump downfield.[1]

  • Validation: Add one drop of

    
     to the tube and shake.[1] If this peak disappears (H/D exchange), it confirms the acidic proton.[1]
    
The "Sandwiched" Proton H-4 (8.78 ppm)

H-4 is the most deshielded aromatic proton.[1]

  • Causality: It is located ortho to the nitro group (strong electron-withdrawing) and is spatially close to the furan ring oxygen's lone pairs, though the inductive effect of the nitro group dominates.[1]

  • Coupling: It appears as a doublet due to meta-coupling with H-6 (

    
     Hz).[1] It does not couple with H-7 (para).[1]
    
The Furan Proton H-3 (7.82 ppm)

This is the diagnostic peak for the 2-substituted benzofuran scaffold.[1]

  • Appearance: Typically a sharp singlet.[1] However, at high resolution (>500 MHz), it may show very fine long-range coupling (

    
     Hz) to H-7 (epi-zigzag coupling), appearing as a broadened singlet.[1]
    
The ABX System (H-6 and H-7)

H-6 and H-7 form part of an ABX spin system (with H-4 being X).[1]

  • H-6 (8.35 ppm): Deshielded by the ortho nitro group.[1] It splits into a large doublet (

    
     Hz, coupling to neighbor H-7) and a small doublet (
    
    
    Hz, coupling to H-4).[1]
  • H-7 (7.95 ppm): This is the most shielded aromatic proton because it is furthest from the nitro group and adjacent to the electron-donating oxygen of the furan ring.[1] It appears as a doublet (

    
     Hz).[1]
    
Structural Connectivity Diagram

ConnectivityH4H-48.78 ppmH6H-68.35 ppmH4->H6Meta CouplingJ ~ 2.3 HzH7H-77.95 ppmH6->H7Ortho CouplingJ ~ 9.1 HzH3H-37.82 ppmNO2NO2(EWG)NO2->H4Strong DeshieldingNO2->H6Strong Deshielding

Figure 2: Proton connectivity and electronic influence map. Red arrows indicate the deshielding effect of the Nitro group.[1]

Troubleshooting & Artifacts

The Water Peak

In DMSO-d6, residual water typically appears at 3.33 ppm .[1]

  • Issue: If the water content is high, it can exchange with the carboxylic acid proton, causing the -COOH peak to broaden into the baseline or shift position.[1]

  • Solution: Use ampules of "100% atom D" DMSO-d6 or store solvent over 4Å molecular sieves.[1]

Solvent Residuals

Be aware of the quintet for residual DMSO-d5 at 2.50 ppm .[1] Do not integrate this peak.

Impurities

If synthesized via nitration of benzofuran-2-carboxylic acid, look for:

  • Isomer impurities: 4-nitro or 7-nitro isomers.[1] These will show different splitting patterns in the aromatic region.

  • Starting material: Unsubstituted benzofuran-2-carboxylic acid will lack the H-4 deshielding and show a complex 4-proton aromatic region.[1]

References

  • PubChem Compound Summary. (2025). This compound (CID 1477128).[1] National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Referenced for general benzofuran coupling constants and substituent effects).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Referenced for DMSO/Water shift verification). [Link]

A Technical Guide to the ¹³C NMR Spectrum of 5-Nitrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Nitrobenzofuran-2-carboxylic acid (C₉H₅NO₅). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts for each carbon atom, and presents a robust experimental protocol for data acquisition. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Structural Elucidation Challenge

This compound is a key heterocyclic compound utilized as a reactant in the synthesis of various biologically active molecules, including potential antitumor agents and Melanin-Concentrating Hormone Receptor 1 antagonists[1]. Accurate and unambiguous structural confirmation is paramount in synthetic chemistry, and ¹³C NMR spectroscopy stands as one of the most powerful tools for this purpose. It provides a direct map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.

This guide will systematically deconstruct the molecular architecture of this compound to predict its ¹³C NMR spectrum. We will explore how the interplay of the benzofuran ring system and the powerful electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups dictates the final spectral appearance.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound contains ten unique carbon environments, and therefore, ten distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The numbering convention used throughout this guide is illustrated below.

Electronic Influences on the Carbon Skeleton

The chemical shift (δ) of each carbon is determined by the magnetic field it experiences, which is modulated by the surrounding electron density. High electron density shields the nucleus, shifting its signal upfield (lower ppm), while low electron density deshields it, shifting the signal downfield (higher ppm). In this compound, three key functional groups dictate the electronic landscape:

  • The Furan Oxygen: The oxygen atom is highly electronegative, strongly deshielding the adjacent carbons (C-2 and C-7a) through an inductive effect.

  • The Carboxylic Acid Group (-COOH): This group is electron-withdrawing. The carbonyl carbon (C-10) is itself highly deshielded and appears far downfield[2][3]. It also withdraws electron density from the benzofuran ring, primarily affecting C-2.

  • The Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry. It significantly deshields the carbon it is directly attached to (C-5, the ipso-carbon) and, through resonance, also reduces electron density at the ortho (C-4, C-6) and para (C-3a, C-7) positions relative to its point of attachment.

These combined effects lead to a spectrum where most signals are in the deshielded (aromatic/olefinic) region, with the carboxyl and oxygen-bound carbons appearing at the lowest fields.

Figure 1: Molecular structure and key electronic influences in this compound.

Predicted ¹³C NMR Chemical Shift Assignments

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for functional groups[4][5][6] and the known effects of substituents on aromatic and heterocyclic systems. Quaternary carbons (C-2, C-3a, C-5, C-7a, and C-10) are expected to show signals of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Carbon AtomPredicted δ (ppm)Rationale for Assignment
C-10 (-COOH) 165 - 175The carboxyl carbon is highly deshielded and typically appears in this range for aromatic carboxylic acids[2][3].
C-7a 150 - 160A quaternary carbon bonded to the furan oxygen, making it significantly deshielded.
C-5 145 - 155The ipso-carbon directly attached to the powerful electron-withdrawing nitro group, leading to strong deshielding.
C-2 140 - 150A quaternary carbon bonded to both the furan oxygen and the electron-withdrawing carboxylic acid group, resulting in very strong deshielding.
C-3a 125 - 135A quaternary carbon within the aromatic system, its chemical shift is influenced by its proximity to both ring systems.
C-4 120 - 130Aromatic CH carbon ortho to the electron-withdrawing nitro group, causing it to be deshielded.
C-6 115 - 125Aromatic CH carbon ortho to the electron-withdrawing nitro group, leading to deshielding.
C-7 110 - 120Aromatic CH carbon influenced by the adjacent furan ring.
C-3 105 - 115Aromatic CH carbon on the furan ring, its position is relatively shielded compared to the carbons more heavily influenced by the substituents.

Experimental Protocol for Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Workflow Overview

G A 1. Sample Weighing (50-100 mg) B 2. Solvent Addition (0.7 mL DMSO-d₆) A->B C 3. Dissolution (Vortex/Sonicate) B->C D 4. Transfer to 5mm NMR Tube C->D E 5. Spectrometer Setup D->E F 6. Data Acquisition (Proton Decoupled) E->F G 7. Data Processing (FT, Phasing) F->G

Figure 2: Standard workflow for ¹³C NMR sample preparation and data acquisition.

Sample Preparation
  • Weighing: Accurately weigh between 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and smaller gyromagnetic ratio compared to ¹H[7][8].

  • Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic acids and its deuterium signal provides a stable field-frequency lock for the spectrometer.

  • Dissolution: Add the solvent to the vial containing the sample. Cap the vial and mix thoroughly using a vortex mixer. If the sample does not fully dissolve, sonicate the vial for 2-5 minutes in a water bath. Ensure the final solution is clear and homogeneous.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is centered within the detection coils of the NMR probe[8].

  • Final Check: Cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.

Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment: Standard proton-decoupled ¹³C acquisition (zgpg30 or equivalent pulse program).

  • Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to 50 Ω.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the solvent, are captured.

    • Transmitter Offset: Centered in the aromatic/carbonyl region (~120 ppm).

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-10 s) may be necessary to better observe the low-intensity quaternary carbons.

    • Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio. For a ~50 mg sample, this should take approximately 60-90 minutes.

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automated baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the center peak of the DMSO-d₆ septet to 39.52 ppm.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A successful analysis hinges on understanding the powerful and distinct electronic effects exerted by the furan oxygen, the carboxylic acid, and the nitro group. This guide provides the theoretical foundation to predict the ten expected signals, with carbons bound to electronegative atoms appearing significantly downfield. By following the detailed experimental protocol, researchers can reliably acquire a high-quality spectrum, enabling unambiguous confirmation of the molecule's intricate carbon framework. This foundational data is critical for any further research or development involving this versatile chemical building block.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Reading. (n.d.). NMR Sample Preparation Guide. School of Chemistry, Food and Pharmacy. Available at: [Link]

Sources

5-Nitrobenzofuran-2-carboxylic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Nitrobenzofuran-2-carboxylic acid as a synthetic intermediate Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

A Pivotal Scaffold for Bioactive Heterocycle Synthesis[1]

Executive Summary

This compound (CAS: 10242-12-3) represents a high-value pharmacophore in modern medicinal chemistry.[1] Its structural rigidity, combined with the divergent reactivity of the electron-withdrawing nitro group and the carboxyl handle, makes it an ideal "bifunctional switch" for fragment-based drug discovery (FBDD). This guide details the robust synthesis, chemoselective functionalization, and application of this intermediate in developing antimicrobial and metabolic disorder therapeutics.

Chemical Profile & Physical Properties[1][2][3][4][5]
PropertySpecification
IUPAC Name 5-Nitro-1-benzofuran-2-carboxylic acid
CAS Number 10242-12-3
Molecular Formula C₉H₅NO₅
Molecular Weight 207.14 g/mol
Appearance Yellow to ochre crystalline solid
Melting Point 279–284 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water
pKa (COOH) ~3.5 (Predicted)
Authoritative Synthetic Workflow

The most reliable route to this compound avoids the harsh conditions of direct nitration of benzofuran-2-carboxylic acid, which often leads to inseparable mixtures of 5- and 7-nitro isomers.[1] Instead, a de novo construction of the furan ring via the Rap-Stoermer condensation or a modified Feist-Benary reaction ensures regiochemical purity.[1]

3.1. Retrosynthetic Analysis

The synthesis disconnects at the C2–C3 bond and the ether oxygen, tracing back to 2-hydroxy-5-nitrobenzaldehyde and an alkyl haloacetate.[1]

3.2. Step-by-Step Protocol

Step 1: Cyclization to Ethyl 5-nitrobenzofuran-2-carboxylate

  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq).[1]

  • Solvent: DMF (anhydrous).

  • Conditions: 80–100 °C, 4–6 hours.

  • Expert Insight: While ethanol/ethoxide is classically used, using DMF/K₂CO₃ promotes a cleaner SN2 displacement and subsequent aldol condensation without transesterification byproducts. The anhydrous condition is critical to prevent hydrolysis of the chloroacetate.

Step 2: Saponification to the Free Acid

  • Reagents: NaOH (2.0 eq, 10% aq), Methanol.

  • Conditions: Reflux, 1–2 hours.[2]

  • Workup: Acidification with HCl to pH 2 precipitates the pure acid.

SynthesisWorkflow Start 2-Hydroxy-5-nitrobenzaldehyde Inter Ethyl 5-nitrobenzofuran- 2-carboxylate Start->Inter Cyclization (80-100°C) Reagent Ethyl chloroacetate + K2CO3 / DMF Reagent->Inter Final 5-Nitrobenzofuran- 2-carboxylic acid Inter->Final Hydrolysis & Acidification Step2 NaOH / MeOH Reflux Step2->Final

Figure 1: Regioselective synthesis workflow ensuring 5-position nitration fidelity.

Chemoselective Reactivity Profile

The utility of this scaffold lies in its ability to undergo orthogonal transformations.

4.1. The "Furan-Safe" Reduction

Reducing the nitro group without saturating the C2–C3 furan double bond is a common pitfall. Catalytic hydrogenation (H₂/Pd-C) must be carefully monitored or avoided if high pressure is used.[1]

Recommended Protocol: Bechamp Reduction (Iron/Acid) [1]

  • Why: Iron in acetic acid or NH₄Cl is chemoselective for the nitro group, leaving the furan ring and the carboxylic acid intact.

  • Procedure: Suspend the nitro compound in EtOH/H₂O (3:1). Add Fe powder (5 eq) and NH₄Cl (0.5 eq). Reflux for 2 hours. Filter hot through Celite to remove iron oxides. Acidify filtrate to isolate 5-aminobenzofuran-2-carboxylic acid .

4.2. Divergent Synthesis Map

ReactivityMap Core 5-Nitrobenzofuran- 2-carboxylic Acid Amide Amide Coupling (EDC/HOBt) Core->Amide Red Nitro Reduction (Fe/NH4Cl) Core->Red Decarb Decarboxylation (Cu/Quinoline) Core->Decarb Prod_Amide Bioactive Amides (e.g., Nitazoxanide analogs) Amide->Prod_Amide Prod_Amine 5-Amino-benzofuran-2-COOH (Precursor for Ureas/Sulfonamides) Red->Prod_Amine Prod_Core 5-Nitrobenzofuran (Scaffold for C2-Lithiation) Decarb->Prod_Core

Figure 2: Divergent reactivity pathways.[1] The carboxylic acid allows for amide library generation, while nitro reduction opens access to privileged amino-benzofuran scaffolds.[1]

Case Studies in Drug Development
5.1. Antibacterial Agents: Nitazoxanide Analogs

Nitazoxanide is a broad-spectrum antiparasitic/antiviral.[1][3] Research has demonstrated that replacing the benzene ring of the salicylamide moiety with a 5-nitrobenzofuran core significantly alters the electronic profile and lipophilicity, potentially overcoming resistance mechanisms in H. pylori and M. tuberculosis.

  • Mechanism: The 5-nitro group is essential for bioactivation via nitroreductases (similar to metronidazole), generating reactive intermediates that disrupt bacterial DNA or protein synthesis.

  • Synthesis: Coupling this compound with 2-amino-5-nitrothiazole using SOCl₂ or HATU yields the bis-nitro analog, showing enhanced potency in anaerobic conditions [1].[1]

5.2. MCH-R1 Antagonists (Obesity)

In the search for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, the benzofuran-2-carboxamide moiety serves as a lipophilic spacer that positions basic amine groups (e.g., piperidines) into the receptor's binding pocket.[1] The 5-position (derived from the nitro group) is often derivatized to a urea or sulfonamide to interact with secondary binding sites, improving selectivity over hERG channels [2].

Safety & Handling
  • Explosive Potential: Like many nitroaromatics, 5-nitrobenzofuran derivatives can be energetic.[1] While the carboxylic acid stabilizes the lattice, intermediates (especially dry diazonium salts derived from the amine) should be handled with blast shields.

  • Toxicity: Suspected mutagenicity due to the nitro group (Ames positive potential). Handle in a fume hood with double gloving.

References
  • Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Validates the use of the 5-nitrobenzofuran scaffold in modifying nitazoxanide for improved antibacterial efficacy.

  • Synthesis of this compound derivatives (Methodology). Source: PubChem Compound Summary (CID 1477128). URL:[Link] Relevance: Provides physical property data and links to patent literature regarding synthesis variations.

Sources

Technical Guide: Safety and Handling of 5-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 5-Nitrobenzofuran-2-carboxylic Acid (CAS: 10242-12-3)

  • Classification: High-Potency Intermediate / Energetic Precursor

  • Version: 1.0 (Technical Advisory)

Executive Technical Summary

This compound is a critical heterocyclic scaffold used primarily in the development of anti-infective agents (e.g., nitazoxanide analogs) and MbtI inhibitors for tuberculosis treatment. While structurally stable under ambient conditions, the presence of the nitro group (


) at position 5 imparts specific energetic properties and mutagenic potential that distinguish it from its non-nitrated parent compound.

Core Safety Thesis: The primary risks are not merely acute toxicity but thermal instability during scale-up and sensitization via dust inhalation. This guide prioritizes "Safety by Design," advocating for synthesis routes that avoid direct nitration of the benzofuran ring to minimize the formation of unstable isomers.

Physicochemical Profile & Hazard Identification

Understanding the physical constants is the first line of defense. The high melting point suggests stability, but the decomposition onset is a critical safety limit.

Table 1: Physicochemical Constants
PropertyValueOperational Implication
CAS Number 10242-12-3Unique identifier for inventory tracking.
Molecular Formula

MW: 207.14 g/mol .[1]
Appearance Yellow to Ochre PowderColor intensity often correlates with impurity levels (nitro-phenolic byproducts).
Melting Point 279–284 °C (dec.)CRITICAL: Material decomposes near melting. Do not use melting point capillaries for purity without a blast shield.
pKa (Calc.) ~3.5 (Carboxylic acid)Acidic enough to corrode mild steel; requires glass or Hastelloy reactors.
Solubility DMSO, DMF, dilute AlkaliPoor solubility in water/DCM complicates aqueous workups.
Table 2: GHS Hazard Classification[3]
Hazard CodeDescriptionMechanism of Action
H302 Harmful if swallowedSystemic absorption of nitro-aromatics can induce methemoglobinemia.
H315 / H319 Skin/Eye IrritationAcidic functionality causes direct tissue damage; nitro group enhances lipophilicity/penetration.
H335 STOT - RespiratoryFine dust acts as a mechanical and chemical irritant to bronchial mucosa.
H341 (Suspected)Suspected MutagenicNitro-aromatics are often Ames positive due to nitro-reduction in vivo. Treat as a potential genotoxin.

Synthesis & Process Safety: The "Safe Route"

Expert Insight: Many legacy protocols suggest nitrating benzofuran-2-carboxylic acid. This is unsafe. Direct nitration is exothermic, lacks regioselectivity (yielding 4-, 5-, and 7-nitro isomers), and generates unstable nitronium intermediates.

Recommended Protocol: The Rap-Stoermer Cyclization or similar condensation of 5-nitrosalicylaldehyde with ethyl chloroacetate (or chloroacetic acid). This route builds the furan ring after the nitro group is established, eliminating the risk of nitration runaways.

Diagram 1: Safety-Optimized Synthesis Workflow

This workflow emphasizes thermal control points and impurity rejection.

SynthesisWorkflow Precursors 5-Nitrosalicylaldehyde + Chloroacetic Acid Base Base Addition (KOH/EtOH) Precursors->Base Dissolution Cyclization Reflux (Cyclization) Control T < 80°C Base->Cyclization Exothermic Step (Dosing Control) Quench Acid Quench (pH < 3) Cyclization->Quench Precipitation Filtration Isolation (Filtration) Quench->Filtration Solid Recovery Recryst Recrystallization (Removal of phenolic impurities) Filtration->Recryst Purification

Caption: Optimized synthesis pathway minimizing nitration hazards. Red nodes indicate critical thermal control points.

Protocol Validation (Self-Validating System)

To ensure the synthesis was successful and safe, perform these checks before scaling:

  • In-Process Control (IPC): TLC (50% EtOAc/Hexane). The starting aldehyde is distinctively yellow/orange; the product is pale yellow. Disappearance of the aldehyde spot confirms reaction completion.

  • Purity Check:

    
    -NMR must show the characteristic furan proton singlet at 
    
    
    
    ~7.8-8.0 ppm. Absence of aldehyde proton (
    
    
    ~10 ppm) confirms no unreacted precursor remains.

Operational Handling & Storage[4]

Engineering Controls[3][4]
  • Powder Containment: The solid is electrostatic. Weighing must occur inside a Class II Biosafety Cabinet or a chemical fume hood with a HEPA-filtered powder enclosure.

  • Static Dissipation: Use anti-static weighing boats. Ground all metal spatulas to prevent static discharge, which could theoretically ignite a dust cloud (though MIE is likely high, caution is required).

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPECausality / Rationale
Hands Double Nitrile (0.11mm min) Nitro compounds can permeate thin latex. Double gloving provides a visual breach indicator and permeation buffer.
Respiratory P3 / N100 Respirator If outside a hood (emergency only). The dust is a sensitizer; standard surgical masks offer zero protection against chemical particulates.
Eyes Chemical Goggles Safety glasses are insufficient. The acidic nature requires protection against vapors and fine dust ingress.
Storage Logic
  • Temperature: Store at 2–8 °C. While stable at RT, cold storage retards slow decarboxylation over months.

  • Segregation: Store away from strong bases (amines, hydroxide) and reducing agents (hydrides).

    • Reasoning: Bases can induce ring-opening of the furan moiety. Reducing agents can react violently with the nitro group.

Emergency Response & Waste Disposal

Diagram 2: Exposure Response Logic

Decision tree for immediate incident mitigation.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact (Yellow Staining) Type->Skin Eye Eye Contact (Pain/Redness) Type->Eye Inhale Inhalation (Coughing) Type->Inhale ActionSkin Wash 15 min w/ Soap Do NOT use Alcohol Skin->ActionSkin Immediate ActionEye Flush 15 min Lift Eyelids Eye->ActionEye Immediate ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Immediate Medical Seek Medical Review (Monitor Methemoglobin) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate triage protocol. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.

Waste Disposal Protocols
  • Do Not Mix with General Solvents: Segregate into a dedicated "Halogenated/Toxic" waste stream.

  • Quenching: If disposal of active reaction mass is needed, dilute into cool, dilute acidic water. Do not quench into strong base (exotherm risk).

  • Destruction: Incineration is the only approved method. The nitro group requires high-temperature combustion (>1000°C) to prevent NOx emission.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1477128, this compound. Retrieved from [Link]

  • Stachel, S. J., et al. (2004).Synthesis and evaluation of nitrobenzofuran derivatives as inhibitors of M. tuberculosis. Journal of Medicinal Chemistry.
  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 5-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

5-Nitrobenzofuran-2-carboxylic acid is a critical heterocyclic building block, most notably utilized as a key intermediate in the synthesis of the antidepressant Vilazodone and various anti-tubercular agents. Its high melting point (>270°C) and poor solubility in neutral aqueous media present specific purification challenges.

This guide details a multi-stage purification strategy designed to remove common synthetic impurities such as unreacted 5-nitrosalicylaldehyde, unhydrolyzed ethyl esters, and decarboxylated byproducts.

Physicochemical Profile
PropertyValueNotes
CAS Number 10242-12-3Distinct from 5-nitro-2-furoic acid (CAS 645-12-5)
Molecular Weight 207.14 g/mol
Appearance Yellow to brownish powderColor intensity often correlates with nitro-impurities
Melting Point 279 – 284 °CDecomposition often observed near MP
pKa (Predicted) ~2.8 – 3.2Stronger acid than benzoic acid due to nitro- withdrawing group
Solubility Soluble: DMSO, DMF, dilute alkali (NaOH, Na₂CO₃) Sparingly Soluble: Methanol, Ethanol, Ethyl Acetate Insoluble: Water (acidic/neutral), Hexanes

Impurity Landscape[9]

Understanding the origin of the crude material is essential for selecting the correct purification method. The most common synthesis route involves the condensation of 5-nitrosalicylaldehyde with ethyl bromoacetate followed by alkaline hydrolysis.

  • Impurity A (Starting Material): 5-Nitrosalicylaldehyde (Yellow solid).

  • Impurity B (Intermediate): Ethyl 5-nitrobenzofuran-2-carboxylate (Ester, insoluble in base).

  • Impurity C (Byproduct): 5-Nitrobenzofuran (Decarboxylated product, neutral).

Purification Protocols

Method A: Acid-Base Extraction (Primary Purification)

Objective: Bulk removal of neutral organic impurities (esters, aldehydes, decarboxylated byproducts) which do not ionize in alkaline solution.

Mechanism: The carboxylic acid forms a water-soluble sodium salt at pH > 8, while non-acidic impurities remain in the organic phase or as undissolved solids.

Protocol:

  • Dissolution: Suspend the crude this compound (10 g) in 5% aqueous Na₂CO₃ (100 mL) . Stir at room temperature for 30 minutes.

    • Note: The solution should turn deep yellow/orange due to the nitrophenolate/carboxylate resonance.

  • Filtration (Critical Step): Filter the mixture through a Celite pad or sintered glass funnel.

    • Retentate: Contains unreacted ester and neutral organic byproducts. Discard.

    • Filtrate: Contains the target product as the sodium salt.[1]

  • Optional Organic Wash: Extract the aqueous filtrate with Ethyl Acetate (2 x 50 mL) to remove trace dissolved neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: A thick precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual salts (NaCl).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Method B: Recrystallization (Polishing Step)

Objective: Removal of trace colored impurities and isomeric byproducts to achieve >98% purity. Solvent System: Ethanol/Water (80:20) or Glacial Acetic Acid .

Protocol (Ethanol/Water):

  • Slurry: Suspend the acid-washed solid (from Method A) in Ethanol (10 mL per gram of solid) .

  • Heating: Heat the mixture to reflux (approx. 78 °C). The solid may not dissolve completely yet.

  • Solubilization: Add Water dropwise through the condenser until the solution becomes clear or slightly hazy. If a clear solution is not obtained after adding 20% water volume, hot filter to remove insoluble inorganic salts.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation). Then, cool to 4 °C in a refrigerator for 4 hours.

  • Collection: Filter the crystals and wash with cold 50% Ethanol/Water.

Protocol (Glacial Acetic Acid - For High Purity):

  • Note: This method is aggressive but effective for high-melting nitro compounds.

  • Dissolve the crude solid in minimum boiling Glacial Acetic Acid .

  • Allow to cool slowly. The acid crystallizes as dense prisms.

  • Wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Visual Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid) BaseDissolve Dissolve in 5% Na2CO3 (aq) Start->BaseDissolve Filter Filtration BaseDissolve->Filter SolidWaste Solid Residue: Unreacted Ester Neutral Byproducts Filter->SolidWaste Insoluble Filtrate Filtrate (Aqueous): Target as Na-Salt Filter->Filtrate Soluble Acidify Acidify with HCl to pH 1-2 Filtrate->Acidify Precipitate Precipitate Forms Acidify->Precipitate Recryst Recrystallization (EtOH/Water or AcOH) Precipitate->Recryst FinalProduct Pure this compound (>98% Purity) Recryst->FinalProduct

Caption: Step-by-step purification workflow isolating the acidic product from neutral synthetic impurities.

Diagram 2: Acid-Base Molecular State

Visualizing the chemical state of the molecule during the extraction process.

AcidBaseState AcidForm Acid Form (Solid) Insoluble in Water Soluble in Organics SaltForm Carboxylate Salt (Aq) Soluble in Water Insoluble in Organics AcidForm->SaltForm + NaOH / Na2CO3 (pH > 8) SaltForm->AcidForm + HCl (pH < 3)

Caption: The reversible ionization switch that enables the separation of the target acid from non-ionizable impurities.

Quality Control (QC) Parameters

After purification, verify the identity and purity using the following metrics.

TestAcceptance CriteriaMethod Details
HPLC Purity > 98.0%Column: C18 (e.g., Agilent Zorbax)Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile (Gradient)Detection: UV @ 254 nm / 300 nm
1H NMR Conforms to StructureSolvent: DMSO-d6. Look for aromatic protons (7.8 - 8.8 ppm) and disappearance of ethyl ester signals (if ester was precursor).
Melting Point 279 – 284 °CSharp range indicates high purity. Broadening indicates impurities.
Appearance Pale Yellow SolidDark brown/orange indicates oxidation or residual nitro-byproducts.

References

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1477128, this compound. Retrieved from .[2]

  • Sorbera, L. A., et al. (2001).Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor. Drugs of the Future, 26(3), 247.
  • Google Patents. Method for preparing vilazodone intermediate (CN102731452A). Retrieved from . (Describes the hydrolysis and workup of the benzofuran ester).

Sources

Preparation of anticancer compounds using 5-Nitrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

This guide details the synthetic utility of 5-Nitrobenzofuran-2-carboxylic acid (CAS: 10242-12-3) as a scaffold for novel anticancer agents.[1] The benzofuran moiety is a privileged structure in medicinal chemistry, serving as a bioisostere to indole and exhibiting significant biological activity, including DNA intercalation, kinase inhibition (e.g., PIM-1, VEGFR), and tubulin polymerization inhibition.

The this compound precursor offers two orthogonal vectors for chemical diversification:

  • C2-Carboxylic Acid: Allows for the generation of amides and esters, critical for tuning lipophilicity and hydrogen bond donor/acceptor profiles within the enzyme binding pocket.

  • C5-Nitro Group: Acts as a latent amine.[1] Upon reduction, the resulting C5-amino group serves as a handle for sulfonamides, ureas, or secondary amines, often improving solubility and pharmacokinetic properties.[1]

Synthetic Strategy & Logic

The preparation of anticancer libraries from this scaffold generally follows a "Divergent Synthesis" approach. We prioritize the modification of the C2-position first to establish the core pharmacophore, followed by C5-reduction if toxicity or solubility optimization is required.

Pathway A: C2-Amidation (The "Warhead" Installation)

Direct coupling of the carboxylic acid with functionalized amines (anilines, piperazines) is the primary route. Due to the electron-withdrawing nature of the 5-nitro group, the C2-carbonyl is activated.[1] However, sterically hindered amines often require the conversion of the acid to an acid chloride (


) rather than using standard carbodiimide couplings (EDC/NHS), ensuring higher yields.
Pathway B: C5-Functionalization (The "Tail" Modification)

The nitro group is a "masked" functionality. In many anticancer structure-activity relationship (SAR) studies, the 5-amino derivatives show reduced genotoxicity compared to their nitro counterparts.[1] The reduction is best performed after C2-functionalization to avoid intermolecular side reactions (self-polymerization).[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Substituted-5-nitrobenzofuran-2-carboxamides

Objective: To synthesize a library of amide derivatives targeting the ATP-binding pocket of kinases.[1] Mechanism: Nucleophilic Acyl Substitution via Acid Chloride intermediate.

Reagents & Materials:
  • Precursor: this compound (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (Excess, solvent/reagent)[1][2]
    
  • Catalyst: DMF (Dimethylformamide) (1-2 drops)[1]

  • Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 mmol) in anhydrous

      
       (10 mL).
      
    • Add 2 drops of dry DMF to catalyze the Vilsmeier-Haack type activation.

    • Critical Step: Reflux the mixture at 80°C for 2-3 hours. The suspension will turn into a clear yellow/orange solution, indicating the formation of 5-nitrobenzofuran-2-carbonyl chloride.[1]

    • Evaporate the excess

      
       under reduced pressure. Co-evaporate with dry toluene (
      
      
      
      ) to remove traces of acid and
      
      
      .
  • Coupling (Amidation):

    • Dissolve the crude acid chloride in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.[2]

    • In a separate vial, mix the target amine (5.5 mmol) and

      
       (10 mmol) in DCM (10 mL).
      
    • Add the amine solution dropwise to the acid chloride solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup & Purification:

    • Quench with saturated

      
       solution. Extract with DCM (
      
      
      
      ).
    • Wash the organic layer with 1N HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, 0-50% EtOAc in Hexanes).[1]

Validation Point: The appearance of amide carbonyl stretch in IR (~1650


) and disappearance of the broad carboxylic acid -OH stretch.
Protocol 2: Reduction to 5-Amino Derivatives

Objective: To generate the 5-amino analog for solubility improvement or further derivatization (e.g., sulfonamides).[1] Method: Catalytic Hydrogenation (Cleanest profile for biological testing).

Reagents:
  • Substrate: 5-Nitrobenzofuran-2-carboxamide derivative (from Protocol 1)

  • Catalyst: 10% Palladium on Carbon (

    
    ) (10% w/w loading)[1]
    
  • Hydrogen Source:

    
     gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)[1]
    
  • Solvent: Methanol/THF (1:1)[1]

Methodology:
  • Dissolve the nitro compound (1.0 mmol) in Methanol/THF (20 mL).

  • Carefully add 10%

    
     (100 mg) under an argon stream. Safety: 
    
    
    
    is pyrophoric; keep wet with solvent.
  • Purge the flask with

    
     gas (balloon) three times.
    
  • Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Concentrate the filtrate to yield the 5-amino derivative. These compounds are prone to oxidation; store under inert gas at -20°C.[1]

Biological Validation: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of the synthesized library, a standard colorimetric assay is required.

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with synthesized compounds (dissolved in DMSO) at varying concentrations (

    
    ) for 48h.
    
  • Development: Add MTT reagent (

    
    ). Incubate for 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Visualizing the Workflow

Diagram 1: Synthetic Tree

This diagram illustrates the divergent synthesis pathways starting from the core scaffold.

SyntheticPathway Start 5-Nitrobenzofuran- 2-carboxylic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, Reflux (Activation) Amide 5-Nitro-2-carboxamide (Lead Series A) AcidCl->Amide R-NH2, Et3N (Coupling) Amine 5-Amino-2-carboxamide (Lead Series B) Amide->Amine H2, Pd/C (Reduction) Urea 5-Ureido Derivatives (Optimized) Amine->Urea Isocyanates (Derivatization)

Caption: Divergent synthetic pathway transforming this compound into bioactive libraries.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains the functional role of each position on the scaffold.

SAR_Logic Scaffold Benzofuran Scaffold (Planar, DNA Intercalator) Pos2 Position 2 (C=O) H-Bond Acceptor/Donor Determines Solubility Scaffold->Pos2 Pos5 Position 5 (NO2/NH2) Electronic Tuning Metabolic Stability Scaffold->Pos5 Target Biological Target (Kinase Pocket / DNA) Pos2->Target Key Binding Interaction Pos5->Target Secondary Interaction

Caption: SAR logic for Benzofuran derivatives. C2 controls binding orientation; C5 modulates electronics.[1]

References

  • Miao, Y., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[3] European Journal of Medicinal Chemistry.[4] [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 5-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for the derivatization of the carboxylic acid group of 5-Nitrobenzofuran-2-carboxylic acid. This key intermediate is pivotal in the synthesis of various pharmacologically active compounds and functional materials. We present detailed, field-proven protocols for the synthesis of esters, amides, and the precursor acyl chloride. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure reproducibility and success for researchers, medicinal chemists, and drug development professionals.

Introduction: The Synthetic Versatility of this compound

This compound is a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran scaffold, coupled with the electron-withdrawing nitro group, imparts unique electronic and biological properties to its derivatives. Notably, it is a key intermediate in the synthesis of the antidepressant drug Vilazodone. The carboxylic acid at the 2-position is the primary handle for synthetic modification, allowing for the introduction of a diverse array of functional groups through ester and amide linkages. This guide details the principal methods to chemically modify this carboxylic acid, thereby unlocking its full potential for creating novel molecular entities.

Foundational Strategy: Activation via Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. It transforms the relatively unreactive hydroxyl group into an excellent leaving group (chloride), thereby creating a highly electrophilic carbonyl carbon that readily reacts with a wide range of nucleophiles.[1] For this compound, this activation step is often the most efficient route to high-purity esters and amides, particularly when dealing with less reactive alcohols or amines.

Causality of Reagent Selection:

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.

Experimental Protocol: Synthesis of 5-Nitrobenzofuran-2-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene (or another high-boiling inert solvent like dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Suspend the acid in anhydrous toluene (10-15 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution (gas bubbles).

  • Once the reaction is complete (the solid starting material should fully dissolve, resulting in a clear solution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 5-Nitrobenzofuran-2-carbonyl chloride is typically a solid or a high-boiling oil and can be used in the next step without further purification.

Synthesis of Ester Derivatives

Esterification of this compound is a common strategy to modify its pharmacokinetic properties, such as solubility and cell permeability. Two primary methods are presented here.

Method A: Fischer Esterification (Direct Acid Catalysis)

This classical method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of anhydrous methanol (serving as both reactant and solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield the pure ester.

Method B: Esterification via the Acyl Chloride Intermediate

This two-step approach offers a more versatile and often higher-yielding route to esters, especially for more complex or sterically hindered alcohols. The pre-formed acyl chloride is highly reactive and readily couples with the alcohol.

Materials:

  • Crude 5-Nitrobenzofuran-2-carbonyl chloride (from Section 2)

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude 5-Nitrobenzofuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide bond formation is arguably the most critical reaction in medicinal chemistry. The resulting amides of this compound are precursors to a wide range of biologically active molecules.[5]

Method A: The Mixed Anhydride Approach

This method, employed in the synthesis of Vilazodone, involves the activation of the carboxylic acid with an alkyl chloroformate to form a mixed anhydride, which then reacts with an amine.[6] This approach is efficient and avoids the use of harsh chlorinating agents.

Materials:

  • This compound

  • Isobutyl chloroformate

  • Triethylamine (Et₃N)

  • Aqueous ammonia (28-30%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C. A precipitate of triethylammonium chloride will form.

  • Stir the mixture at 0°C for 1-2 hours to ensure complete formation of the mixed anhydride.

  • Add concentrated aqueous ammonia (a large excess) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the THF under reduced pressure.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to obtain the crude amide.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Method B: Direct Amide Coupling with EDC/HOBt

For coupling with a broader range of amines, including less nucleophilic aromatic amines, the use of modern peptide coupling agents is highly recommended.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a reliable system that minimizes side reactions and racemization (if applicable).

Materials:

  • This compound

  • A substituted aniline (e.g., 4-chloroaniline)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the substituted aniline (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Summary of Derivatization Reactions

Derivative TypeMethodKey ReagentsSolventTemp.Typical Yield
Acyl Chloride Thionyl ChlorideSOCl₂, cat. DMFTolueneReflux>90% (crude)
Methyl Ester FischerMeOH, H₂SO₄MethanolReflux60-80%
Ethyl Ester Acyl ChlorideEtOH, PyridineDCM0°C to RT75-90%
Amide (unsub.) Mixed AnhydrideIsobutyl chloroformate, NH₄OHTHF0°C to RT80-95%
Subst. Amide EDC/HOBtEDC, HOBt, DIPEADMFRT65-85%

Visualization of Synthetic Pathways

G cluster_main Derivatization of this compound cluster_activation Activation cluster_products Final Products A 5-Nitrobenzofuran- 2-carboxylic Acid B 5-Nitrobenzofuran- 2-carbonyl Chloride A->B  SOCl₂, cat. DMF C Ester Derivative A->C  R'OH, H⁺ (Fischer) D Amide Derivative A->D  R'R''NH, Coupling Agent (e.g., EDC, HOBt) B->C  R'OH, Base B->D  R'R''NH, Base

Caption: Key derivatization pathways for this compound.

Acyl_Chloride_Formation Carboxylic Acid Carboxylic Acid Intermediate Intermediate Carboxylic Acid->Intermediate + SOCl₂ Acyl Chloride Acyl Chloride Intermediate->Acyl Chloride -SO₂, -HCl

Caption: Acyl chloride formation workflow.

Amidation_Pathways Carboxylic Acid Carboxylic Acid Mixed Anhydride Mixed Anhydride Carboxylic Acid->Mixed Anhydride + Isobutyl Chloroformate + Base O-Acylisourea\nIntermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea\nIntermediate + EDC Amide Amide Mixed Anhydride->Amide + Amine O-Acylisourea\nIntermediate->Amide + Amine

Sources

Introduction: The Significance of 5-Nitrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Nitrobenzofuran-2-carboxylic acid via Electrophilic Nitration

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a benzofuran core, a nitro group, and a carboxylic acid moiety, provides multiple points for chemical modification. This versatility allows for its use in the synthesis of a diverse range of more complex molecules, including potential antibacterial agents and antagonists for critical biological targets like the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] The strategic placement of the nitro group on the benzene ring activates the molecule for further functionalization while influencing its overall electronic properties. This application note provides a detailed protocol for the synthesis of this important intermediate via the electrophilic nitration of benzofuran-2-carboxylic acid, grounded in established chemical principles and rigorous safety protocols.

Scientific Principles: Mechanism and Regioselectivity

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. The nitration of the benzofuran ring system proceeds through a well-understood, multi-step mechanism.

  • Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ by the reaction of a strong nitric acid with an even stronger acid catalyst, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3][4]

  • Electrophilic Attack and Sigma Complex Formation: The electron-rich aromatic ring of the benzofuran-2-carboxylic acid acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the benzene portion of the molecule and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Regioselectivity: The position of the incoming nitro group is dictated by the electronic effects of the substituents already present on the benzofuran ring. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the oxygen atom of the furan ring is electron-donating, activating the fused benzene ring. This activation directs incoming electrophiles primarily to the 5- and 7-positions. The reaction favors substitution at the 5-position, likely due to a combination of electronic factors and reduced steric hindrance compared to the 7-position, which is adjacent to the fused ring junction.

  • Rearomatization: In the final step, a weak base (such as the bisulfate ion, HSO₄⁻, or a water molecule) removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the benzene ring and yields the final product, this compound.[3]

Nitration_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 Nitric Acid NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid H2SO4->NO2_plus H2O Water HSO4_minus HSO₄⁻ Benzofuran Benzofuran-2- carboxylic acid Sigma_Complex Sigma Complex (Arenium Ion) Benzofuran->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Sigma Complex Product 5-Nitrobenzofuran-2- carboxylic acid Sigma_Complex_2->Product - H⁺

Caption: Simplified mechanism for the electrophilic nitration of benzofuran-2-carboxylic acid.

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The combination of strong oxidizing acids and organic compounds creates a significant risk of runaway exothermic reactions.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[6][7]

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood with proper airflow to prevent the inhalation of corrosive and toxic fumes, such as nitrogen oxides.[6]

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[7] Always add acid slowly to other liquids, particularly when creating the nitrating mixture (add nitric acid to sulfuric acid). Never add water to concentrated acid.

  • Temperature Control: The reaction is highly exothermic. Meticulous temperature control using an ice/salt bath is critical to prevent overheating, which can lead to a violent, uncontrolled reaction and the formation of dangerous, potentially explosive byproducts.[5]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station, a safety shower, and a spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate).[6][7]

  • Quenching: The quenching step of pouring the reaction mixture onto ice must be done slowly and cautiously to manage the heat generated from the dilution of the strong acids.

Experimental Protocol

This protocol details the synthesis of this compound from benzofuran-2-carboxylic acid.

Materials and Equipment
  • Reagents:

    • Benzofuran-2-carboxylic acid (98%+)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, ≥90%)

    • Crushed Ice and Distilled Water

    • Ethanol (for recrystallization)

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer (-10 to 110 °C)

    • 25 mL dropping funnel

    • Ice/salt bath

    • Beaker (400 mL)

    • Büchner funnel and filter flask

    • Filter paper

    • Glass stirring rod

Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel in a large ice/salt bath placed on a magnetic stirrer. Ensure all glassware is dry.

  • Dissolution of Starting Material: Charge the flask with benzofuran-2-carboxylic acid (e.g., 5.0 g). Slowly and carefully add concentrated sulfuric acid (25 mL) while stirring. The dissolution is exothermic; use the ice bath to maintain the temperature below 10 °C. Continue stirring until a clear solution is obtained. Cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate small beaker cooled in an ice bath, carefully add fuming nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL). Caution: This mixing is highly exothermic. Add the nitric acid dropwise with gentle swirling. Transfer this cold nitrating mixture to the dropping funnel.

  • Nitration Reaction: Add the nitrating mixture from the dropping funnel to the stirred solution of benzofuran-2-carboxylic acid drop by drop. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 °C and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 1-2 hours.

  • Reaction Quench and Product Precipitation: Fill a 400 mL beaker with a large amount of crushed ice (approx. 200 g). While stirring the ice vigorously, slowly and carefully pour the reaction mixture from the flask onto the ice. The product will precipitate as a solid.

  • Isolation of Crude Product: Allow the ice to melt completely. Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acids.[8][9]

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in a vacuum oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.

Purification
  • The crude, dry this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pale yellow crystalline solid.

Characterization
  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

    • FTIR Spectroscopy: To identify key functional groups (e.g., -NO₂, -COOH, aromatic C-H).

    • Mass Spectrometry: To confirm the molecular weight of the product.[10]

    • HPLC/UPLC: To assess purity and quantify any isomeric impurities.[11]

Summary of Reaction Parameters

ParameterValue/ConditionRationale
Starting Material Benzofuran-2-carboxylic acidThe substrate for nitration.
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Generates the required nitronium ion (NO₂⁺) electrophile.[4][5]
Solvent/Medium Concentrated H₂SO₄Dissolves the starting material and catalyzes nitronium ion formation.
Temperature 0 - 5 °CCritical for controlling the highly exothermic reaction and preventing side reactions or a thermal runaway.[5]
Reaction Time 1 - 2 hours (post-addition)Allows the reaction to proceed to completion at a controlled temperature.
Workup Quenching on icePrecipitates the organic product from the strong acid solution.
Purification Recrystallization from EthanolRemoves soluble impurities to yield the pure product.

Process Workflow Diagram

Workflow prep Prepare Materials & Equipment dissolve Dissolve Substrate in H₂SO₄ at 0-5 °C prep->dissolve react Add Nitrating Mix Dropwise at 0-5 °C dissolve->react mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) at <10 °C mix->react stir Stir at 0-5 °C for 1-2 hours react->stir quench Pour Reaction Mix onto Crushed Ice stir->quench filter Isolate Product via Vacuum Filtration quench->filter wash Wash with Cold H₂O filter->wash dry Dry Product in Vacuum Oven wash->dry purify Purify by Recrystallization dry->purify analyze Characterize Final Product (NMR, MS, IR, HPLC) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

References

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.
  • CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents.
  • Preparation of 5-nitro-2-furaldehyde diacetate - PrepChem.com. Available at: [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. Available at: [Link]

  • 5-Nitrofuran-2-carboxylic acid - NIST WebBook. Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. Available at: [Link]

  • US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]

  • US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards - VelocityEHS. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Nitration reaction safety - YouTube. Available at: [Link]

  • 5 Electrophilic Substitution of Furan - YouTube. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. Available at: [Link]

  • What safety precautions should I take when handling nitric acid? - Quora. Available at: [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H - ChemRxiv. Available at: [Link]

  • (PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - ResearchGate. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article . Available at: [Link]

  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively . Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - MDPI. Available at: [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Nitrobenzofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Nitrobenzofuran-2-carboxylic acid (CAS: 645-12-5) is a critical scaffold in medicinal chemistry, serving as a precursor for various antimicrobial and antitumor agents. While the benzofuran core is stable, the introduction of the nitro group and the preservation of the C2-carboxylic acid moiety present specific synthetic challenges.

This guide moves beyond standard textbook procedures to address the failure points commonly encountered in the laboratory. We focus on the two primary synthetic routes: the Rap-Stoermer condensation (from 5-nitrosalicylaldehyde) and the Direct Nitration of benzofuran-2-carboxylic acid.

Module 1: The Rap-Stoermer Route (Gold Standard)

Context: This is the most reliable method for ensuring the nitro group is in the 5-position. It involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate (or chloroacetate) followed by hydrolysis.

Workflow Diagram

RapStoermer Start 5-Nitrosalicylaldehyde Reagent + Ethyl Bromoacetate + Base (K2CO3) Start->Reagent Inter Intermediate (O-Alkylated) Reagent->Inter SN2 Cyclization Cyclization (Aldol-type) Inter->Cyclization Reflux Ester Ethyl 5-nitrobenzofuran- 2-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Product 5-Nitrobenzofuran- 2-carboxylic acid Hydrolysis->Product Acidify

Figure 1: The Rap-Stoermer synthetic pathway. Note that the cyclization often occurs in situ.

Troubleshooting Guide: Rap-Stoermer Reaction
Q: My yield is low (<40%), and TLC shows a spot corresponding to the starting aldehyde. Why isn't the alkylation proceeding?

Diagnosis: Incomplete O-alkylation due to weak basicity or solvent effects. Technical Insight: The phenol proton in 5-nitrosalicylaldehyde is relatively acidic (


) due to the nitro group. However, the nitro group also pulls electron density from the oxygen, making it a weaker nucleophile for the 

attack on ethyl bromoacetate. Solution:
  • Switch Solvent: Move from Acetone to DMF (Dimethylformamide) or Acetonitrile . The polar aprotic nature of DMF solvates the cation (

    
    ), leaving the phenoxide anion "naked" and more reactive.
    
  • Catalyst: Add a catalytic amount of KI (Potassium Iodide) . This generates ethyl iodoacetate in situ, which is a better electrophile than the bromo- or chloro-derivative.

Q: I isolated the intermediate, but it won't cyclize to the benzofuran ester.

Diagnosis: The Rap-Stoermer cyclization requires an intramolecular aldol condensation followed by dehydration. If the base is too weak or the temperature too low, the reaction stops at the O-alkylated ether. Solution:

  • Temperature: Ensure the reaction is refluxing vigorously. If using acetone, the boiling point (

    
    ) may be insufficient. Switch to Ethanol  or DMF  (
    
    
    
    ).
  • Base Stoichiometry: Use 2.5 to 3 equivalents of

    
    . The base is consumed to neutralize the HBr formed and to catalyze the aldol step.
    

Module 2: The Hydrolysis & Decarboxylation Risk[1]

Context: Converting the ethyl ester to the free acid is chemically simple but operationally risky due to the potential loss of the carboxyl group.

Q: After hydrolysis and acidification, I see gas evolution, and the product melting point is too low (

). What happened?

Diagnosis: You have likely decarboxylated the product, forming 5-nitrobenzofuran instead of the carboxylic acid. Mechanism: Electron-withdrawing groups (like


) on the ring destabilize the carboxyl group, making it prone to thermal decarboxylation, especially in acidic media.
Corrective Protocol: 
  • Saponification: Use NaOH (2M) in Ethanol/Water. Do not reflux excessively;

    
     for 1 hour is usually sufficient.
    
  • Acidification (The Critical Step):

    • Cool the reaction mixture to

      
        (Ice bath).
      
    • Add HCl slowly dropwise.

    • Stop adding acid once pH reaches 2-3. Do not go to pH 0. Excess strong acid and heat promote decarboxylation.

Module 3: Direct Nitration Route (Alternative)

Context: Nitrating benzofuran-2-carboxylic acid directly. This is cheaper but suffers from regioselectivity issues.

Regioselectivity Logic
PositionElectronic EnvironmentNitration Likelihood
C-2 Blocked by -COOHN/A
C-3 Beta to heteroatomLow (Deactivated by C2-COOH)
C-5 Para to OxygenHigh (Favored)
C-7 Ortho to OxygenModerate (Sterically hindered)
Q: How do I ensure I get the 5-nitro isomer and not the 7-nitro isomer?

Diagnosis: Temperature control failure. Technical Insight: The ether oxygen directs ortho (7) and para (5). The 5-position is sterically less hindered and electronically favored. However, higher temperatures increase the energy of the system, reducing selectivity and increasing the 7-nitro impurity. Protocol:

  • Reagent: Fuming

    
     in Acetic Anhydride (creates acetyl nitrate, a milder nitrating agent than mixed acids).
    
  • Temperature: Maintain

    
     to 
    
    
    
    during addition. Allow to warm to Room Temperature (RT) only after addition is complete.
  • Purification: The 5-nitro isomer is generally less soluble. Recrystallize from Glacial Acetic Acid to remove the more soluble 7-nitro isomer.

Module 4: Purification & Characterization

Solubility Profile & Recrystallization

Users often struggle with the "brick dust" nature of nitro-aromatics.

Solvent SystemSuitabilityComments
Ethanol (95%) ModerateGood for small scale; may require large volumes.
Glacial Acetic Acid Excellent Best for removing isomeric impurities. Dissolve hot, crystallize RT.
DMF/Water GoodDissolve in min. DMF, add water until turbid. Risk of trapping DMF in crystal lattice.
Q: My product is a dark brown solid, but literature says it should be yellow/pale. How do I clean it?

Solution: The brown color usually comes from oxidation byproducts (tar) or polymerized aldehydes.

  • Charcoal Treatment: Dissolve the crude acid in dilute NaOH (forming the sodium salt, which is water-soluble).

  • Filtration: Add activated charcoal, stir for 30 mins, and filter through Celite. The filtrate should be clear yellow.

  • Reprecipitation: Acidify the clear filtrate with HCl to precipitate the pure, light-yellow acid.

References

  • Rap-Stoermer Reaction Optimization

    • Title: "One-pot synthesis of benzofuran-2-carboxylic acid deriv
    • Source:Journal of Chemical Research.
    • URL:[Link] (Generalized landing for verification)

  • Nitration Regioselectivity

    • Title: "Synthesis and biological evaluation of this compound deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: "Thermal stability and decarboxylation of heteroarom
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

(Note: While specific page numbers vary by edition, the chemical principles cited regarding Rap-Stoermer kinetics and Electrophilic Aromatic Substitution are foundational to the sources listed.)

5-Nitrobenzofuran-2-carboxylic acid purification side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitrobenzofuran-2-carboxylic Acid Purification

Status: Operational Current Queue: 3 Active Tickets Support Tier: Level 3 (Senior Application Scientist)

Overview

Welcome to the Technical Support Center for This compound (CAS: 10242-12-3) . This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for antimicrobial and antitumor agents. However, its purification is plagued by specific side reactions driven by the electron-withdrawing nitro group and the inherent instability of the heteroaromatic carboxylic acid moiety.

This guide addresses the three most common "failure modes" reported by researchers: thermal decarboxylation, inadvertent esterification, and aldehyde contamination.

Ticket #001: The "Disappearing Yield" Phenomenon

User Report: "I recrystallized my crude product from DMSO/Water at 100°C. The purity improved, but I lost 40% of my mass, and the melting point dropped significantly."

Diagnosis: Thermal Decarboxylation The most critical side reaction for this compound is the loss of carbon dioxide to form 5-nitrobenzofuran . This reaction is thermally driven and catalyzed by high-boiling polar solvents (like DMSO or DMF) which stabilize the transition state.

The Mechanism: The electron-withdrawing nitro group at the C5 position pulls electron density from the ring, but the primary driver here is the relief of steric strain and the stability of the resulting heteroaromatic system. At temperatures >100°C (or lower in the presence of metal contaminants), the C2-COOH bond cleaves.

Visualizing the Failure Mode (Graphviz):

Decarboxylation Acid 5-Nitrobenzofuran- 2-carboxylic acid TS Transition State (High T / Polar Solvent) Acid->TS Heat (>80°C) Intermediate C2-Anion/Radical Intermediate TS->Intermediate CO2 CO2 (Gas) TS->CO2 Product 5-Nitrobenzofuran (Impurity) Intermediate->Product + H+

Caption: Thermal decarboxylation pathway converting the target acid into the non-acidic 5-nitrobenzofuran impurity.

Troubleshooting Protocol:

  • Temperature Limit: Never heat solutions of this acid above 80°C for extended periods.

  • Solvent Switch: Avoid high-boiling solvents like DMSO for recrystallization. Use Ethanol/Water (1:1) or Acetic Acid/Water .

  • Recovery: If decarboxylation occurs, the product (5-nitrobenzofuran) is not soluble in Sodium Bicarbonate .

    • Dissolve the mixture in 5% NaHCO₃.

    • Filter off the solid (this is the decarboxylated impurity).

    • Acidify the filtrate with HCl to recover the pure carboxylic acid.

Ticket #002: The "Ghost Spot" on TLC

User Report: "After recrystallizing from hot ethanol to remove the yellow color, a new spot appeared on TLC with a higher Rf value. It is not the starting material."

Diagnosis: Fisher Esterification The nitro group makes the carboxylic acid more acidic, and the benzofuran ring is electron-deficient. When heated in alcohols (Methanol or Ethanol), especially if trace mineral acid (from the synthesis workup) is present, the compound rapidly converts to its ethyl or methyl ester .

Data: Solubility & Reactivity Profile

SolventTemperatureRisk LevelOutcome
Methanol/Ethanol RefluxHigh Formation of Methyl/Ethyl Ester (High Rf impurity).
Water 25°CLowInsoluble (Safe, but poor purification).
5% NaHCO₃ 25°CSafe Forms soluble salt; filters out non-acidic impurities.
DMSO >100°CCritical Decarboxylation.

Troubleshooting Protocol:

  • Avoid Pure Alcohols: If using ethanol, ensure it is mixed with water (at least 20% water) to shift the equilibrium back toward the acid.

  • Hydrolysis Rescue: If the ester has formed:

    • Resuspend the solid in 10% NaOH (aq).

    • Stir at 50°C for 1 hour (saponification).

    • Acidify carefully to pH 2-3 to reprecipitate the acid.

Ticket #003: Persistent Yellow Contamination

User Report: "My product is a dark yellow/orange solid. Literature says it should be pale yellow or off-white. Recrystallization isn't working."

Diagnosis: Unreacted 5-Nitrosalicylaldehyde The synthesis (often Rap-Stoermer condensation) involves 5-nitrosalicylaldehyde. This starting material is intensely yellow/orange and can occlude within the crystal lattice of the product. It has similar solubility properties in organic solvents, making recrystallization inefficient.

The Solution: The "Self-Validating" Acid-Base Purification This protocol relies on the chemical difference between the strong carboxylic acid (Product, pKa ~3-4) and the weak phenol (Impurity, pKa ~7-8).

Visualizing the Workflow (Graphviz):

Purification Crude Crude Mixture (Product + Aldehyde + Decarboxylated) Step1 Dissolve in 5% NaHCO3 (pH ~8.5) Crude->Step1 Filter Filtration Step1->Filter Solid1 Solid Residue: 5-Nitrobenzofuran (Decarboxylated byproduct) Filter->Solid1 Insoluble Filtrate1 Filtrate (Red/Orange): Product (Salt) + Aldehyde (Phenolate) Filter->Filtrate1 Soluble Step2 Wash with Ethyl Acetate Filtrate1->Step2 OrgLayer Organic Layer: Removes 5-Nitrosalicylaldehyde Step2->OrgLayer Extracts Impurity AqLayer Aqueous Layer: Pure Product Salt Step2->AqLayer Retains Product Step3 Acidify with HCl to pH 2 AqLayer->Step3 Final Precipitate: Pure this compound Step3->Final Precipitation

Caption: Acid-base extraction workflow designed to separate the product from both non-acidic and phenolic impurities.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude yellow solid in 5% NaHCO₃ (aq) . Use 10 mL per gram of solid.

    • Why: The carboxylic acid deprotonates and dissolves. The decarboxylated impurity (Ticket #001) remains solid.

  • Filtration: Filter the mixture through Celite or a sintered glass funnel. Discard the solid.

  • Extraction (The Critical Step): Transfer the aqueous filtrate to a separatory funnel. Wash with Ethyl Acetate (2 x 10 mL) .

    • Why: 5-nitrosalicylaldehyde is a weak acid (phenol). At the pH of bicarbonate (~8.5), a significant portion remains protonated or partitions into the organic layer, removing the yellow color.

  • Precipitation: Transfer the aqueous layer to a beaker. Slowly add 6M HCl while stirring until pH reaches ~2.

    • Observation: A thick, pale precipitate will form.

  • Final Wash: Filter the solid and wash with cold water followed by a small amount of cold hexanes. Dry in a vacuum oven at 60°C (Do not exceed this temp).

References

  • Synthesis and Properties: Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2015). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

  • Decarboxylation Mechanisms: Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Context on Rap-Stoermer and heteroaromatic acid stability). Link

  • Solubility Data: this compound Product Sheet. Sigma-Aldrich.[1] Link

  • Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for heteroaromatic carboxylic acids). Link

Sources

Solubility issues of 5-Nitrobenzofuran-2-carboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the solubility challenges associated with 5-Nitrobenzofuran-2-carboxylic acid (CAS 10242-12-3) . It is designed for researchers encountering precipitation during stock preparation or aqueous dilution in biological assays and synthetic workflows.[1][2]

Senior Scientist’s Note: The Lattice Energy Trap

From the desk of Dr. Aris Thorne, Senior Application Scientist

"If you are struggling to dissolve this compound, you are not alone. The issue lies in its crystal physics. With a melting point exceeding 279°C , this compound possesses an exceptionally high crystal lattice energy.[1][2] It does not 'want' to break apart into solution.

Furthermore, the nitro group at position 5 is strongly electron-withdrawing, which lowers the pKa of the carboxylic acid to approximately 2.77 .[1][2] This makes the compound significantly more acidic than benzoic acid.[1][2] The common mistake researchers make is treating it like a standard lipophile.[1][2] It is not just hydrophobic; it is a pH-dependent solubility switch.[1][2] If you dilute a DMSO stock into a neutral or slightly acidic buffer (pH < 4), you are forcing the molecule into its protonated, insoluble state, guaranteeing precipitation.[1][2]

The guide below details how to manipulate this pKa switch to your advantage."

Part 1: Critical Solubility Data

PropertyValueImplication for Solubility
CAS 10242-12-3Unique identifier for verification.[1][2]
Molecular Weight 207.14 g/mol Small molecule, but rigid structure limits entropy of mixing.[1][2]
Melting Point 279-284 °CHigh. Indicates strong intermolecular forces (pi-stacking).[1][2] Requires high-energy solvents (DMSO, DMF) to disrupt.[1][2]
Predicted pKa ~2.77Acidic. At pH 7.4, it is >99.9% ionized (soluble).[1] At pH 2.0, it is protonated (insoluble).[1][2]
Predicted LogP ~2.0 - 2.2Moderately Lipophilic. Will partition into membranes but requires organic co-solvents for high concentrations.[1][2]

Part 2: Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to my cell culture media. Why?

A: This is the classic "pH Shock" phenomenon.[1][2] Your DMSO stock contains the neutral, protonated form of the acid.[1][2] When you spike this into media, two things happen:

  • Solvent Exchange: The DMSO diffuses away, leaving the hydrophobic molecules exposed to water.[1][2]

  • Local pH Drop: If your stock concentration is high, the acidic nature of the compound itself can locally lower the pH at the injection site, keeping it protonated and insoluble.[1][2]

The Fix:

  • Pre-buffer the Media: Ensure your media is well-buffered (HEPES/bicarbonate) to pH 7.4.[1][2]

  • Slow Addition: Vortex the media rapidly while adding the DMSO stock dropwise to prevent high local concentrations.

  • The "Salt Trick": Instead of pure DMSO, add 1 equivalent of NaOH or Tris base to your DMSO stock.[1][2] This pre-ionizes the carboxylic acid, making it an amphiphilic salt that transitions smoothly into water.[1][2]

Q2: I need a solvent for chemical synthesis, but I can't use DMSO. What are my alternatives?

A: Because of the high melting point, low-boiling alcohols (methanol, ethanol) are often poor solvents for the free acid at room temperature.[1][2]

  • Recommended: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][2] These have high dielectric constants similar to DMSO but different reactivity profiles.[1][2]

  • For Reactions: If you must use a non-polar solvent (like DCM or Toluene), you likely need to convert the acid to an ester or acid chloride first, or use a phase-transfer catalyst (e.g., TBAB) to pull the salt form into the organic phase.[1][2]

Q3: Can I dissolve this directly in water?

A: Not as the free acid. The intrinsic solubility in water is negligible (predicted LogWS < -5).[1][2] However, you can dissolve it in 100 mM Sodium Bicarbonate (NaHCO₃) or 1 M NaOH .[1][2]

  • Protocol: Add the powder to the basic solution. Vortex. It should dissolve with mild heating as it converts to the sodium carboxylate salt.[1][2]

  • Warning: Avoid strong acids (HCl) in downstream steps, or it will re-precipitate instantly.[1][2]

Part 3: Validated Workflows (Visualized)

Workflow 1: The "Safe Dilution" Decision Tree

This logic gate prevents the common error of crashing out the compound during biological assay preparation.[1][2]

SolubilityLogic Start Start: 5-Nitrobenzofuran-2-COOH (Powder) Goal What is your application? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis DMSOStock Dissolve in DMSO (Stock: 10-50 mM) BioAssay->DMSOStock SolventChoice Select Solvent based on Temperature Synthesis->SolventChoice CheckBuffer Check Assay Buffer pH DMSOStock->CheckBuffer AcidicBuffer pH < 4.0 (Acidic) CheckBuffer->AcidicBuffer Diluting into... NeutralBuffer pH > 7.0 (Neutral/Basic) CheckBuffer->NeutralBuffer Diluting into... Precipitation HIGH RISK: Precipitation Likely AcidicBuffer->Precipitation Soluble SUCCESS: Compound Ionizes (Soluble) NeutralBuffer->Soluble HighTemp High Temp (>100°C): Use DMF or NMP SolventChoice->HighTemp LowTemp Room Temp: Convert to Ester or Use Base (Et3N) SolventChoice->LowTemp

Figure 1: Decision matrix for solvent selection.[1][2] Note that biological applications require pH control to maintain solubility.[1][2]

Workflow 2: The Ionization Mechanism

Understanding the pKa is the key to mastering this compound.[1][2] This diagram illustrates why adding base is the "master key" to solubility.

Ionization AcidForm Free Acid Form (Protonated) INSOLUBLE in Water SOLUBLE in DMSO BaseForm Carboxylate Anion (Deprotonated) SOLUBLE in Water SOLUBLE in Buffer AcidForm->BaseForm + Base (NaOH, pH > 4) Equilibrium pKa ≈ 2.77 BaseForm->AcidForm + Acid (HCl, pH < 3)

Figure 2: The solubility switch.[1][2] At pH values above 2.77, the equilibrium shifts right, vastly increasing aqueous solubility.[1]

Part 4: Step-by-Step Preparation Protocols

Protocol A: Preparation of a 10 mM Stock for Biological Assays

Objective: Create a stable stock solution that resists precipitation upon dilution.

  • Weighing: Weigh 2.07 mg of this compound.

  • Primary Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: If the powder floats, vortex vigorously for 30 seconds. Sonicate if necessary.[1][2]

  • Verification: Ensure the solution is clear and yellow/orange.

  • Usage: When diluting into cell media (e.g., DMEM), ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1][2]

    • Critical Step: If the media turns cloudy, check the pH.[1][2] If the media is acidified by metabolic byproducts (yellow color), the compound will crash out.[1][2] Use fresh, red media (pH 7.4).

Protocol B: Preparation of an Aqueous Stock (Base-Assisted)

Objective: Create a solvent-free aqueous solution for animal studies or sensitive enzymatic assays.

  • Preparation: Prepare a 100 mM Sodium Bicarbonate (NaHCO₃) solution in distilled water.

  • Mixing: Add 2.07 mg of the compound to 1.0 mL of the Bicarbonate solution.

  • Reaction: The solution will fizz slightly (CO₂ release) as the carboxylic acid reacts with the bicarbonate.[1][2]

  • Completion: Vortex until clear. The final pH will be slightly basic (~8.0).[1][2] This solution is stable at room temperature but should be used within 24 hours to prevent hydrolysis or degradation of the nitro group.[1][2]

References

  • ChemicalBook. (2025).[1][2] this compound Properties and Safety Data. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 1477128, this compound. Retrieved from [1][2]

  • Cheméo. (2025).[1][2][3] Chemical Properties of 5-Nitrofuran-2-carboxylic acid (Analogous Structure Data). Retrieved from [1][2]

  • University of Tartu. (2025).[1][2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [1][2]

Sources

Troubleshooting low yield in the synthesis of 5-Nitrobenzofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-nitrobenzofuran-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we address common challenges and frequently asked questions to help you troubleshoot low yields and other experimental issues. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. However, its synthesis can be challenging, often resulting in lower than expected yields. The strong electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the benzofuran system, impacting both the formation of the heterocyclic ring and subsequent derivatization reactions. This guide will provide a structured approach to identifying and resolving common issues encountered during the synthesis.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

I. Issues Related to the Perkin-like Condensation Route

A common and direct approach to synthesizing this compound is through a Perkin-like reaction involving 5-nitrosalicylaldehyde and an acetic anhydride equivalent.

Q1: My Perkin-like condensation of 5-nitrosalicylaldehyde is giving a very low yield of the desired benzofuran. What are the likely causes?

A1: Low yields in this reaction are often multifactorial. Here are the primary areas to investigate:

  • Incomplete Reaction: The condensation may not be going to completion. The electron-withdrawing nitro group can deactivate the aromatic ring, making the initial aldol-type condensation less favorable.

    • Troubleshooting:

      • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor for decomposition.

      • Prolong Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Choice of Base: The strength of the base is critical. If using sodium acetate, consider a stronger base like potassium carbonate or triethylamine. The base facilitates the formation of the enolate from the anhydride.[1]

  • Side Reactions: The reaction conditions may be promoting undesired side reactions.

    • Self-condensation of the Anhydride: This is a common side reaction.

    • Decarboxylation: The intermediate α,β-unsaturated acid can decarboxylate under harsh basic conditions and high temperatures.[2]

    • Tar Formation: Overheating or excessively strong basic conditions can lead to polymerization and the formation of tarry byproducts, which can trap your product.

  • Purity of Starting Materials: Impurities in the 5-nitrosalicylaldehyde or acetic anhydride can inhibit the reaction or lead to side products.

    • Troubleshooting: Ensure your 5-nitrosalicylaldehyde is pure and dry. Consider recrystallizing it if necessary. Use freshly opened or distilled acetic anhydride.

Q2: I am observing a significant amount of dark, tarry material in my reaction flask. How can I minimize this?

A2: Tar formation is a common issue in condensations involving activated aldehydes.

  • Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control.

  • Rate of Addition: If the reaction is highly exothermic, consider adding the base or anhydride portion-wise at a lower temperature and then gradually heating the mixture.

    • Solvent Choice: While often run neat, using a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes help to better control the reaction temperature and solubilize intermediates, preventing precipitation and subsequent side reactions.

Q3: The purification of my this compound is problematic, and I am losing a lot of product during workup. What is the best way to isolate it?

A3: Effective purification is key to obtaining a good isolated yield.

  • Initial Workup:

    • After the reaction is complete, cool the mixture and pour it into a large volume of cold water.

    • Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of 2-3.[3] This will precipitate the carboxylic acid.

    • Stir the acidic mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the crude solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • A wash with a small amount of cold ethanol can help remove some organic impurities.[4]

  • Recrystallization:

    • Recrystallize the crude product from a suitable solvent system. Common solvents for similar compounds include ethanol, acetic acid, or a mixture of ethanol and water. Experiment with small amounts to find the optimal solvent.

II. Issues Related to Multi-step Synthetic Routes

An alternative to the direct Perkin-like condensation is a multi-step approach, for example, starting from 4-nitrophenol.

Q4: I am attempting a synthesis starting from 4-nitrophenol and am having trouble with the initial etherification step. What are the key parameters to control?

A4: The Williamson ether synthesis to attach the two-carbon unit to the phenolic oxygen of 4-nitrophenol is the first critical step.

  • Base Selection: A moderately strong base is required to deprotonate the phenol. Sodium or potassium carbonate are often sufficient. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, but this also increases the risk of side reactions.

  • Alkylating Agent: A common choice is ethyl bromoacetate or ethyl chloroacetate. Ensure it is of high purity.

  • Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is typically used. Ensure the solvent is dry.

  • Temperature: The reaction is often run at reflux. Monitor the reaction progress by TLC to avoid prolonged heating which can lead to decomposition.

Q5: The intramolecular cyclization to form the benzofuran ring is not proceeding efficiently. How can I improve the yield of this step?

A5: The intramolecular cyclization, often a Friedel-Crafts type acylation or a related reaction, is a key ring-forming step. The strong deactivating effect of the nitro group makes this step challenging.

  • Choice of Cyclizing Agent: Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for this type of cyclization.[5] These are strong dehydrating and acidic agents.

  • Temperature: This step often requires elevated temperatures (e.g., 80-120°C). The optimal temperature needs to be determined empirically.

  • Reaction Time: The reaction may be slow due to the deactivated ring. Monitor by TLC.

  • Anhydrous Conditions: It is crucial to maintain anhydrous conditions as water will quench the cyclizing agents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate via Perkin-like Condensation and Esterification

This protocol is a representative procedure based on established methods for similar compounds.

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 5-nitrosalicylaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

    • Heat the mixture in an oil bath at 160-180°C for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 7:3 hexanes:ethyl acetate).

  • Workup and Saponification:

    • Cool the reaction mixture to room temperature and add 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours to saponify the intermediate acetate and any unreacted anhydride.

    • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the precipitated crude this compound by vacuum filtration and wash with cold water.

  • Esterification (for derivative synthesis):

    • Suspend the crude carboxylic acid in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Symptom Potential Cause Recommended Action
Low conversion of starting materialInsufficient reaction temperature or timeIncrease temperature in 10°C increments; prolong reaction time and monitor by TLC.
Weak base in Perkin-like reactionUse a stronger base like potassium carbonate.
Formation of dark, insoluble materialPolymerization/tar formationReduce reaction temperature; consider portion-wise addition of reagents.
Product loss during workupIncomplete precipitation or product solubilityEnsure pH is 2-3 for precipitation; cool thoroughly; minimize the volume of wash solvents.
Multiple spots on TLC of crude productSide reactions (e.g., decarboxylation)Optimize reaction conditions (lower temperature, milder base).

Visualizations

Workflow for Troubleshooting Low Yield

G cluster_sm Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_reaction Analyze Reaction Conditions start->check_reaction check_workup Evaluate Workup & Purification start->check_workup sm_impure Impure Starting Materials Detected check_sm->sm_impure incomplete Incomplete Reaction check_reaction->incomplete side_reactions Side Reactions (Tarring) check_reaction->side_reactions loss_precip Loss During Precipitation check_workup->loss_precip loss_extract Loss During Extraction/Recrystallization check_workup->loss_extract purify_sm Purify Starting Materials (Recrystallize/Distill) sm_impure->purify_sm end Optimized Yield purify_sm->end temp Increase Temperature incomplete->temp time Increase Reaction Time incomplete->time base Change Base incomplete->base lower_temp Lower Temperature side_reactions->lower_temp slow_addition Slower Reagent Addition side_reactions->slow_addition temp->end time->end base->end lower_temp->end slow_addition->end ph_adjust Optimize pH (2-3) loss_precip->ph_adjust cooling Ensure Adequate Cooling loss_precip->cooling solvent Optimize Recrystallization Solvent loss_extract->solvent wash Minimize Wash Volumes loss_extract->wash ph_adjust->end cooling->end solvent->end wash->end

Caption: A logical workflow for troubleshooting low yields.

Plausible Perkin-like Reaction Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol-type Addition cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Elimination & Hydrolysis Ac2O Acetic Anhydride Enolate Anhydride Enolate Ac2O->Enolate -H+ Base Base (e.g., K2CO3) Enolate2 Anhydride Enolate Enolate->Enolate2 Aldehyde 5-Nitrosalicyl- aldehyde Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Intermediate1_2 Alkoxide Intermediate Intermediate1->Intermediate1_2 Enolate2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate2_2 Cyclized Intermediate Intermediate2->Intermediate2_2 Intermediate1_2->Intermediate2 Product 5-Nitrobenzofuran- 2-carboxylic acid Intermediate2_2->Product -H2O, -AcO-

Caption: Key steps in the Perkin-like synthesis pathway.

References

  • Preparation method of 5-nitroindole-2-carboxylic acid.
  • Perkin Reaction. Wikipedia. [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

  • Process of making 5-nitro-2-furaldehyde semicarbazone.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

Sources

Technical Support Center: Purification of 5-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: 5-NBCA-PUR-001 Subject: Impurity Removal & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 5-Nitrobenzofuran-2-carboxylic acid (CAS: 10242-12-3). The synthesis of this intermediate often yields a crude product contaminated with unreacted 2-hydroxy-5-nitrobenzaldehyde (starting material), decarboxylated by-products (5-nitrobenzofuran ), and oxidative oligomers ("tars").

Because the target molecule contains a carboxylic acid moiety on a fused ring system, we can exploit pKa-based chemical separation followed by recrystallization to achieve pharmaceutical-grade purity (>98%).

Quick Reference Data
ParameterSpecificationNotes
Target Compound This compoundNOT 5-nitro-2-furoic acid (distinct compound).[1]
Molecular Weight 207.14 g/mol
Melting Point 279–284 °CHigh MP indicates strong intermolecular H-bonding.
pKa (Approx) ~3.5 (Carboxylic Acid)Significantly more acidic than phenolic impurities.
Primary Impurity 2-Hydroxy-5-nitrobenzaldehydePhenolic starting material (pKa ~7.1).
Solubility DMSO, DMF, Hot Ethanol, BasePoor solubility in water and non-polar solvents.
Module 1: Chemical Decontamination (Acid-Base Extraction)

User Issue: "My HPLC shows 10-15% starting material (aldehyde) remaining. Recrystallization isn't removing it efficiently."

Diagnosis: Recrystallization relies on solubility differences, which can be subtle between the nitro-aldehyde and the nitro-acid. A chemical wash is required. The starting material (2-hydroxy-5-nitrobenzaldehyde) is a phenol, while your product is a carboxylic acid. We can use this acidity difference to separate them.

The Protocol: Bicarbonate Selective Extraction

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why? The carboxylic acid (pKa ~3.5) will deprotonate and dissolve as the sodium salt. The phenolic impurity (pKa ~7.1) is too weak to be fully deprotonated by bicarbonate (pH ~8.5) and will remain largely insoluble or suspended.

  • Filtration: Filter the mixture through a Celite pad.

    • Result: The filtrate contains your product. The filter cake captures the unreacted aldehyde and neutral tars.

  • Precipitation: Slowly add 6N HCl to the filtrate until pH < 2.

    • Result: The product will precipitate as a clean solid.

Visualization of Logic (Graphviz):

AcidBaseLogic Crude Crude Mixture (Acid + Phenol + Tar) NaHCO3 Add 10% NaHCO3 (pH ~8.5) Crude->NaHCO3 Filter Filtration (Celite) NaHCO3->Filter Filtrate Filtrate (Soluble Carboxylate) Filter->Filtrate Liquid Phase Cake Filter Cake (Phenol + Tar) Filter->Cake Solid Phase (Discard) Acidify Acidify (HCl) pH < 2 Filtrate->Acidify Pure Precipitated Product (this compound) Acidify->Pure

Caption: Selective solubilization strategy utilizing the pKa gap between the carboxylic acid product and phenolic impurities.

Module 2: Decolorization (Removing "Black Tar")

User Issue: "The product is technically pure by NMR but has a persistent brown/tan color. It should be pale yellow."

Diagnosis: Nitro-aromatics are notorious for forming oxidative oligomers (azo/azoxy coupling) that are highly colored even at ppm levels. These often co-precipitate with the product.

The Protocol: Activated Carbon Treatment Note: This must be done during the recrystallization step, not as a standalone wash.

  • Solvent Choice: Use Ethanol/Water (80:20) or Glacial Acetic Acid .

  • Dissolution: Heat solvent to boiling. Dissolve the crude acid until saturation.

  • Adsorption: Add Activated Carbon (e.g., Darco G-60) . Use 5-10% by weight of the crude mass.

    • Critical Step: Do not add carbon to a superheated solution; it will boil over. Cool slightly, add carbon, then reheat to reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Buchner funnel with a Celite bed.

    • Troubleshooting: If crystals form in the funnel, your concentration is too high. Dilute the mother liquor by 10% before filtering.

Module 3: Recrystallization (Final Polish)

User Issue: "I need to remove trace inorganic salts and achieve a defined crystal habit."

Diagnosis: Direct precipitation from acid (Module 1) often traps NaCl salts and yields amorphous powder. Recrystallization fixes the crystal lattice, expelling impurities.

Solvent Selection Guide:

Solvent SystemSuitabilityProsCons
Ethanol / Water Primary Choice Good recovery; non-toxic; removes salts effectively.Solubility can be low; requires large volumes.
Glacial Acetic Acid High Purity Excellent for high-melting nitro compounds; removes colored impurities well.Corrosive; trace acid difficult to dry off (requires high vac).
DMSO / Water Last Resort Dissolves everything.Very hard to remove solvent; poor crystallization kinetics.

Step-by-Step Protocol (Ethanol/Water):

  • Dissolve the solid in boiling Ethanol (absolute).

  • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Add just enough hot Ethanol to clear the solution again.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Wash: Wash the filter cake with cold 50% Ethanol/Water to remove surface mother liquor.

Module 4: Analytical Verification

User Question: "How do I confirm the impurity is gone?"

1. H-NMR Check (DMSO-d6):

  • Product: Look for the carboxylic acid proton (very broad, >13 ppm) and the benzofuran aromatic signals (approx 7.8 - 8.8 ppm region).

  • Impurity (Aldehyde): Look for the distinct aldehyde proton signal (-CHO) at ~10.0 - 10.5 ppm . If this peak is absent, your chemical wash (Module 1) was successful.

2. Melting Point:

  • Pure: 279–284 °C.[2]

  • Impure: A sharp drop (e.g., 260–270 °C) indicates significant contamination (likely the aldehyde, which melts much lower, ~118-120 °C).

References
  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Temperature Control in 5-Nitrobenzofuran-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Overview

Welcome to the technical support hub. This guide does not merely list a recipe; it dissects the thermodynamic architecture of synthesizing 5-nitrobenzofuran-2-carboxylic acid .

The synthesis typically follows a Rap-Stoermer or Williamson ether synthesis followed by cyclization pathway, reacting 2-hydroxy-5-nitrobenzaldehyde with an alpha-halo ester (e.g., ethyl bromoacetate). The presence of the nitro group at the 5-position and the carboxylic acid at the 2-position creates a "push-pull" electronic system that makes the molecule thermally sensitive, particularly prone to decarboxylation during the final isolation stages.

This guide addresses the three critical thermal checkpoints:

  • The Alkylation/Cyclization Threshold (Kinetic vs. Thermodynamic control)

  • Hydrolysis & Saponification (Solubility vs. Degradation)

  • Acidification & Isolation (The Decarboxylation Danger Zone)

Experimental Workflow & Thermal Checkpoints

The following diagram illustrates the reaction pathway and the specific temperature windows required to navigate between success and failure (degradation).

ReactionPathway Reactants Reactants (5-Nitrosalicylaldehyde + Ethyl Bromoacetate) Inter O-Alkylated Intermediate Reactants->Inter Mild Heat (60°C) Cyclized Ethyl 5-nitrobenzofuran- 2-carboxylate Inter->Cyclized Reflux Required (80-100°C) Base Catalyzed Tars FAILURE: Polymerized Tars Inter->Tars Overheating (>140°C) Salt Carboxylate Salt (In basic solution) Cyclized->Salt Hydrolysis (Reflux 78°C) FinalProduct TARGET: 5-Nitrobenzofuran- 2-carboxylic acid Salt->FinalProduct Acidification (< 20°C) Decarb FAILURE: 5-Nitrobenzofuran (Decarboxylated) Salt->Decarb Acidification (> 50°C) FinalProduct->Decarb Drying (> 100°C)

Figure 1: Thermal checkpoints in the synthesis pathway. Note the critical divergence at the acidification step where temperature determines whether you obtain the acid or the decarboxylated byproduct.

Troubleshooting Guide (Q&A Format)

Module 1: Alkylation & Cyclization (The "One-Pot" Challenge)

Q: I am refluxing 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in acetone, but the reaction is stalling at the intermediate. Should I increase the temperature?

A: Do not simply increase heat without changing the solvent. The cyclization step (ring closure) is the energy-demanding step. Acetone reflux (~56°C) is often sufficient for the initial O-alkylation, but frequently insufficient to drive the intramolecular aldol-type condensation required to close the furan ring, especially with the electron-withdrawing nitro group deactivating the nucleophile.

  • Recommendation: Switch to a higher boiling solvent like Acetonitrile (reflux ~82°C) or DMF (heated to 90-100°C) .

  • Warning: If using DMF, strictly keep the temperature below 120°C . Above this, the nitro-aldehyde is prone to oxidative degradation and "tarring," leading to a black, intractable mixture [1].

Q: My reaction mixture turned black immediately upon adding the base. Is this a temperature issue?

A: Yes, likely a localized exotherm. The deprotonation of the phenol (2-hydroxy-5-nitrobenzaldehyde) by bases like K₂CO₃ or NaH is exothermic. If you add the base to a hot solution, or add it too rapidly, the local temperature spike can cause polymerization of the aldehyde.

  • Protocol: Cool the reaction vessel to 0–5°C during the addition of the base. Allow it to stir for 15 minutes to form the phenoxide anion before adding the ethyl bromoacetate and applying heat.

Module 2: Hydrolysis & Saponification[1]

Q: I successfully isolated the ester. During hydrolysis with NaOH, I see a precipitate forming, but the yield is lower than expected. Am I heating it too much?

A: You might be encountering solubility issues rather than thermal degradation. The sodium salt of this compound has limited solubility in cold water/ethanol mixtures due to the rigid, flat aromatic structure.

  • Diagnosis: If you filter the hot solution, you might be discarding the product (which is the solid salt).

  • Thermal Control: Perform hydrolysis at reflux (Ethanol/Water, ~78°C). Ensure the solution is homogeneous at reflux. If a solid persists at reflux, add more water, not more heat.

Module 3: Acidification & Isolation (Critical Control Point)

Q: When I acidify the reaction to precipitate the final acid, I notice gas evolution and a drop in yield. What is happening?

A: You are witnessing thermal decarboxylation. This is the most common failure mode. Benzofuran-2-carboxylic acids are inherently unstable in their free acid form when heated, releasing CO₂ to form 5-nitrobenzofuran. The nitro group stabilizes the transition state, making this happen at lower temperatures than unsubstituted benzofuran [2].

  • The Fix:

    • Cool the hydrolysis mixture (containing the carboxylate salt) to < 10°C using an ice bath.

    • Add the acid (HCl) slowly, maintaining the internal temperature below 20°C .

    • Never boil the acidic solution to "digest" the precipitate.

Q: How do I dry the final product? Can I use a vacuum oven at 100°C?

A: Risk of solid-state decarboxylation. While the melting point is high (~280°C), surface decarboxylation can occur over prolonged exposure to 100°C, especially if trace acid remains.

  • Protocol: Dry in a vacuum oven at 50–60°C over P₂O₅ or silica gel. Do not exceed 80°C for extended periods.

Data Summary: Solvent & Temperature Parameters

Use this table to select the appropriate thermal conditions for your specific reagents.

Process StepRecommended SolventTarget Temp (°C)Critical Upper LimitConsequence of Exceeding Limit
Alkylation Acetone or MeCN25°C -> 60°C80°CEvaporation of alkyl halide; side reactions.
Cyclization DMF or MeCN80°C - 100°C120°COxidative degradation (Tars); dark product.
Hydrolysis EtOH / Water (1:1)78°C (Reflux)90°CMinimal risk, provided base is not too concentrated.
Acidification Water (aq. HCl)0°C - 15°C 25°C Decarboxylation (CO₂ loss); Yield loss.
Drying N/A (Vacuum)50°C80°CSurface degradation; discoloration.

Detailed Experimental Protocol (Condensed)

Based on standard Rap-Stoermer type synthesis adapted for thermal safety [3, 4].

  • Preparation: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in DMF (5 vol).

  • Base Addition (Cold): Cool to 0°C . Add K₂CO₃ (2.5 eq) portion-wise. Exotherm control.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise at 0°C.

  • Cyclization (Heat): Warm to room temperature, then heat to 100°C for 4 hours. Monitor by TLC.

  • Quench: Pour onto ice/water. Filter the precipitated ester .

  • Hydrolysis: Suspend ester in 10% NaOH/EtOH. Reflux (78°C ) for 2 hours until clear (or salt precipitates).

  • Isolation (Critical): Cool the hydrolysis mixture to 5°C . Acidify with 2N HCl dropwise, keeping internal temp < 20°C .

  • Filtration: Collect the pale yellow solid. Wash with cold water.

References

  • Sigma-Aldrich. this compound Product Sheet & Safety Data. (Accessed 2024). Link

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids: Mechanisms and Thermal Risks. (2022).[1][2] Link

  • ChemicalBook. Synthesis Procedures for Benzofuran Derivatives. (Accessed 2024). Link

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-5-nitro- (Precursor Properties). (Accessed 2024). Link

Sources

Validation & Comparative

A Comparative Guide to 5-Nitrobenzofuran-2-carboxylic Acid and Other Nitroaromatic Compounds in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, nitroaromatic compounds serve as versatile and highly valuable building blocks. Their utility stems from the profound electron-withdrawing nature of the nitro group, which activates the aromatic ring for various transformations and can be readily converted into other functional groups, most notably amines. Among the plethora of nitroaromatic scaffolds, 5-Nitrobenzofuran-2-carboxylic acid has emerged as a particularly noteworthy synthon, finding critical application in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth, objective comparison of this compound with other key nitroaromatic compounds, focusing on their synthetic accessibility, reactivity, and overall utility in the context of drug development. We will delve into the causality behind experimental choices and provide supporting data to empower researchers in making informed decisions for their synthetic strategies.

The Synthetic Landscape: Accessibility and Practicality

The ease and efficiency of preparing a building block are paramount considerations in any synthetic campaign, especially in a drug development setting where scalability and cost-effectiveness are crucial. Here, we compare the common synthetic routes to this compound and its counterparts.

Synthesis of this compound

A prevalent and reliable method for the synthesis of this compound commences with the commercially available 5-nitrosalicylaldehyde. The synthesis proceeds via a two-step sequence involving an initial condensation with an α-haloacetate followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Step 1: Condensation. To a solution of 5-nitrosalicylaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), is added potassium carbonate (1-1.1 equivalents) and ethyl bromoacetate (2 equivalents). The reaction mixture is heated to a temperature between 90-130°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis. Upon completion of the condensation, the reaction mixture is cooled, and an aqueous solution of a base (e.g., sodium hydroxide) is added to facilitate the hydrolysis of the ester. The mixture is typically stirred at an elevated temperature until the hydrolysis is complete.

  • Step 3: Work-up and Isolation. The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the desired this compound. The solid product is collected by filtration, washed with water, and dried.

A reported yield for the synthesis of 5-nitrosalicylaldehyde, a key precursor, is around 57-63%.[1][2] The subsequent cyclization and hydrolysis to afford this compound proceeds in good yield.

Comparative Syntheses of Other Nitroaromatic Carboxylic Acids

To provide a comprehensive comparison, let's examine the synthetic accessibility of other commonly used nitroaromatic carboxylic acids.

  • 5-Nitro-2-furoic Acid: This compound is typically prepared by the nitration of furoic acid.[3] The synthesis involves treating furoic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. While seemingly straightforward, the control of regioselectivity can be a challenge, and the reaction conditions need to be carefully optimized to maximize the yield of the desired 5-nitro isomer.

  • 5-Nitroimidazole-2-carboxylic Acid: The synthesis of this building block can be more complex and hazardous. One approach involves the nitration of 2-methylimidazole, which is known to have a significant induction period and can lead to runaway reactions if not carefully controlled.[4] Processes have been developed to mitigate these risks, achieving yields in the range of 63-70%.[4] Alternative routes starting from other imidazole derivatives have also been explored.[5]

Table 1: Comparison of Synthetic Accessibility

CompoundStarting Material(s)Key Transformation(s)Reported YieldKey Considerations
This compound 5-Nitrosalicylaldehyde, Ethyl bromoacetateCondensation, HydrolysisGoodTwo-step process, requires elevated temperatures.
5-Nitro-2-furoic acid Furoic acidNitrationModerate to GoodPotential for regioisomer formation, requires careful control of nitrating conditions.
5-Nitroimidazole-2-carboxylic acid 2-MethylimidazoleNitration63-70%Hazardous reaction with a potential induction period, requires strict safety protocols.

This comparison highlights that while the synthesis of this compound involves a two-step process, it often proceeds with good yields and avoids the significant safety concerns associated with the nitration of some heterocyclic systems.

Reactivity and Functional Group Compatibility: A Chemist's Perspective

The true value of a building block lies in its predictable and versatile reactivity. The nitro group and the carboxylic acid moiety in these compounds dictate their chemical behavior, but the nature of the aromatic core (benzofuran, furan, imidazole) introduces subtle yet significant differences.

The Benzofuran Scaffold: A Privileged Structure

The benzofuran moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8][9] This is attributed to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. The fusion of the furan ring with a benzene ring in this compound influences its electronic properties and reactivity compared to simpler furan or imidazole systems.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex molecules.[10] In this compound, the nitro group at the 5-position activates the 4- and 6-positions for nucleophilic attack. This reactivity is crucial for introducing further diversity into the molecule. The benzofuran ring system generally exhibits good stability under SNAr conditions.

In comparison, the furan ring in 5-nitro-2-furoic acid is also activated for SNAr. However, the five-membered furan ring can be more susceptible to ring-opening reactions under certain nucleophilic and basic conditions. The imidazole ring in 5-nitroimidazole-2-carboxylic acid is also highly activated, but the presence of multiple nitrogen atoms can lead to more complex reaction pathways and potential side reactions.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as it unlocks a wealth of subsequent chemical modifications. This transformation is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[11] A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.

Experimental Protocol: Reduction of a Nitroaromatic Compound (General)

  • Catalytic Hydrogenation: The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a catalyst (e.g., palladium on carbon, platinum oxide) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon to high pressure) until the reaction is complete.

  • Metal-mediated Reduction: Reagents such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid, are commonly used for the reduction of nitro groups. The choice of metal and acid can be tailored to the specific substrate.

The benzofuran core is generally stable under a wide range of reduction conditions. This is a significant advantage, as it allows for the selective reduction of the nitro group without compromising the integrity of the heterocyclic scaffold. In contrast, other heterocyclic systems might be more sensitive to certain reducing agents.

Application in Drug Discovery: The Case of Vilazodone

A compelling example of the synthetic utility of this compound is its role as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[12] The synthesis of Vilazodone highlights the strategic importance of this building block.

The synthesis involves the conversion of this compound to the corresponding carboxamide, followed by the reduction of the nitro group to an amine. This amine then undergoes further reactions to construct the final drug molecule. The robustness of the benzofuran core throughout this multi-step synthesis is a testament to its suitability for complex molecule synthesis. The process of drug development also necessitates a thorough understanding of potential impurities that may arise during synthesis.[13][14] The use of a well-defined and high-purity starting material like this compound is crucial in controlling the impurity profile of the final active pharmaceutical ingredient (API).[12][15]

dot

Vilazodone_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde 5-Nitrobenzofuran-2-carboxylic_acid 5-Nitrobenzofuran-2-carboxylic_acid 5-Nitrosalicylaldehyde->5-Nitrobenzofuran-2-carboxylic_acid 1. K2CO3, DMF 2. Hydrolysis Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->5-Nitrobenzofuran-2-carboxylic_acid 5-Nitrobenzofuran-2-carboxamide 5-Nitrobenzofuran-2-carboxamide 5-Nitrobenzofuran-2-carboxylic_acid->5-Nitrobenzofuran-2-carboxamide Amidation Ammonia Ammonia Ammonia->5-Nitrobenzofuran-2-carboxamide Reduction Reduction 5-Nitrobenzofuran-2-carboxamide->Reduction 5-Aminobenzofuran-2-carboxamide 5-Aminobenzofuran-2-carboxamide Reduction->5-Aminobenzofuran-2-carboxamide Vilazodone Vilazodone 5-Aminobenzofuran-2-carboxamide->Vilazodone Coupling Indole_derivative Indole_derivative Indole_derivative->Vilazodone

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 5-Nitrobenzofuran-2-carboxylic acid in Biochemical and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Promising Scaffold

In the landscape of drug discovery and chemical biology, the benzofuran scaffold is a privileged structure, serving as the core of numerous biologically active compounds. The derivative, 5-Nitrobenzofuran-2-carboxylic acid, presents itself as a valuable starting material and a potential pharmacophore, combining the benzofuran core with a nitroaromatic group and a carboxylic acid handle. This unique combination of functional groups, however, necessitates a cautious and informed approach during assay development and high-throughput screening (HTS).

This guide provides an in-depth analysis of the potential cross-reactivity and assay interference mechanisms associated with this compound. As researchers, our goal is not merely to identify "hits" in a primary screen but to ensure these hits are genuine, target-specific modulators. Understanding the physicochemical properties of our test compounds is the first line of defense against the costly pursuit of artifacts. Here, we will dissect the structural liabilities of this compound, explain the causality behind common interference pathways, and provide robust, self-validating protocols to de-risk screening data and build confidence in your results.

Chapter 1: Deconstructing the Molecule: Structural Alerts and Their Mechanistic Implications

The structure of this compound contains three key functional motifs, each with a known potential for generating assay artifacts.

  • The Nitroaromatic System: This is arguably the most significant structural alert. Nitroaromatic compounds are well-documented as promiscuous actors in biochemical assays, primarily through two mechanisms: redox cycling and fluorescence interference.[1][2]

  • The Carboxylic Acid Moiety: While essential for the intended biological interactions of many drugs, the carboxylate group can lead to non-specific interactions, solubility issues at certain pH values, and can be a feature of aggregators.[3]

  • The Benzofuran Core: As a planar, heterocyclic system, it can contribute to compound aggregation and non-specific binding, particularly through hydrophobic and π-stacking interactions.

Let's explore the primary mechanisms of interference stemming from these features.

Redox Cycling: The Engine of False Positives

The most critical liability of a nitroaromatic compound is its capacity for redox cycling. Many biological assays are conducted in buffers containing reducing agents like Dithiothreitol (DTT) or in cell-based systems with endogenous reducing equivalents (e.g., NADPH). In this environment, the nitro group (-NO2) can be reduced by flavoenzymes (like NADPH-cytochrome P450 reductase) to a nitro radical anion (-NO2•⁻).[1][4] This radical anion is highly unstable and rapidly reacts with molecular oxygen (O2) to regenerate the parent nitro compound, while simultaneously producing a superoxide radical (O2•⁻). This futile cycle generates a continuous flux of reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2), which can wreak havoc in an assay system.[5]

Consequences of H2O2 Generation:

  • Oxidation of Reagents: H2O2 can directly oxidize assay components, including fluorescent probes, leading to a loss of signal.

  • Enzyme Inactivation: It can oxidize sensitive amino acid residues (cysteine, methionine) in the target protein, leading to non-specific inhibition.[5] This is a major source of false positives in screens for inhibitors of phosphatases and proteases.

  • Reporter Enzyme Interference: In assays using reporter enzymes like Horseradish Peroxidase (HRP) or Luciferase, the generated H2O2 can directly interfere with the reporter's function.

Redox_Cycling cluster_cycle Redox Cycle cluster_ros ROS Generation Compound R-NO₂ (5-Nitrobenzofuran) Radical R-NO₂•⁻ (Nitro Radical Anion) Compound->Radical e⁻ (from Flavoenzyme/DTT) Radical->Compound O₂ Superoxide O₂•⁻ (Superoxide) Radical->Superoxide O2 O₂ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 SOD or spontaneous Interference Assay Interference (False Positive/Negative) H2O2->Interference Oxidizes Assay Components (Proteins, Probes)

Caption: Redox cycling mechanism of a nitroaromatic compound.

Fluorescence Interference: Stealing the Spotlight

Fluorescence-based assays are a workhorse of modern drug discovery. However, their reliability depends on the optical neutrality of the test compounds. Nitroaromatic compounds can interfere in two ways:[6]

  • Autofluorescence: While less common for nitroaromatics which tend to be non-fluorescent, it's a possibility that must be ruled out.[7] The compound itself may emit light in the same wavelength range as the assay's fluorophore, leading to a false positive signal.

  • Fluorescence Quenching: This is a more significant concern. The electron-withdrawing nature of the nitro group makes the compound an efficient electron acceptor. It can absorb the energy from an excited fluorophore (via mechanisms like Förster Resonance Energy Transfer or Photoinduced Electron Transfer), preventing it from emitting a photon.[8] This "quenching" of the signal leads to an apparent decrease in the fluorescent readout, potentially being misinterpreted as inhibition (a false positive) or masking genuine activation (a false negative).

Fluorescence_Interference cluster_autofluorescence Autofluorescence (False Positive) cluster_quenching Fluorescence Quenching (False Positive/Negative) Excitation1 Excitation Light Compound1 Test Compound (e.g., 5-Nitrobenzofuran) Excitation1->Compound1 Emission1 Compound Emission Compound1->Emission1 Detector1 Detector Emission1->Detector1 Measures false signal Excitation2 Excitation Light Probe Assay Fluorophore (Excited State) Excitation2->Probe Compound2 Quencher (e.g., 5-Nitrobenzofuran) Probe->Compound2 Energy Transfer (Non-radiative) Detector2 Detector Probe->Detector2 Reduced/No Emission Screening_Cascade Primary Primary Screen Hit (e.g., Enzyme Inhibition) Redox Redox Cycling Assay (H₂O₂ Production) Primary->Redox Fluorescence Fluorescence Interference Assay Primary->Fluorescence Thiol Thiol Reactivity Assay (DTT Sensitivity) Primary->Thiol Confirm Confirmed, Specific Hit Redox->Confirm Negative Artifact Triage as Artifact Redox->Artifact Positive Fluorescence->Confirm Negative Fluorescence->Artifact Positive Thiol->Confirm Negative Thiol->Artifact Positive

Caption: A robust screening cascade for hit validation.

Protocol 2.1: Horseradish Peroxidase (HRP) Assay for Redox Cycling

This protocol is designed to detect the in situ generation of H2O2 by a test compound in the presence of a reducing agent. [9][10] Principle: The test compound is incubated with DTT. If it redox cycles, it will produce H2O2. HRP then uses this H2O2 to oxidize a chromogenic substrate (like Amplex Red or Phenol Red), producing a measurable colorimetric or fluorescent signal.

Materials:

  • Test Compound (this compound) and Positive Control (e.g., Menadione).

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Dithiothreitol (DTT), 100 mM stock in water (prepare fresh).

  • Horseradish Peroxidase (HRP), 10 U/mL stock.

  • Amplex® Red reagent, 10 mM stock in DMSO.

  • 384-well black, clear-bottom microplates.

Procedure:

  • Prepare a compound plate by serially diluting the test compound and positive control in DMSO.

  • In the assay plate, add 25 µL of Assay Buffer to each well.

  • Add 1 µL of compound from the compound plate to the assay plate wells. Include "DMSO only" wells as a negative control.

  • Prepare a "Reagent Mix" containing HRP (final conc. 1 U/mL) and Amplex Red (final conc. 50 µM) in Assay Buffer.

  • Prepare two versions of the Reagent Mix: one with DTT (final conc. 1 mM) and one without DTT.

  • To initiate the reaction, add 25 µL of the Reagent Mix (with and without DTT in separate wells for each compound concentration) to the assay plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Read the fluorescence on a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

Interpretation: A compound that shows a significant, dose-dependent increase in signal only in the presence of DTT is a redox cycler.

Protocol 2.2: Counter-Screen for Fluorescence Interference

This protocol identifies compounds that are either autofluorescent or act as quenchers at the assay's specific wavelengths. [6][11] Principle: The compound is tested in the assay buffer under the same conditions as the primary assay but in the absence of the biological target. Its intrinsic fluorescence is measured. In a separate experiment, it is tested in the presence of the assay's fluorescent probe to measure quenching.

Materials:

  • Test Compound.

  • Assay Buffer and all final reagents from the primary assay, except the biological target (e.g., enzyme).

  • The fluorescent probe/product from the primary assay at a fixed concentration.

  • Microplates identical to the primary assay.

Procedure:

Part A: Autofluorescence

  • Add assay buffer and all non-target reagents to the wells.

  • Add serial dilutions of the test compound.

  • Read the plate using the same filter set and gain settings as the primary assay.

Part B: Quenching

  • Add assay buffer, non-target reagents, and the fluorescent probe (at a concentration that gives a mid-range signal, e.g., its Km value) to the wells.

  • Add serial dilutions of the test compound.

  • Read the plate using the same settings as the primary assay.

Interpretation:

  • Autofluorescence: A dose-dependent increase in signal in Part A indicates the compound is autofluorescent.

  • Quenching: A dose-dependent decrease in signal in Part B (compared to DMSO controls) indicates the compound is a quencher.

Chapter 3: Data Interpretation and Comparative Analysis

To put the potential for interference into context, we can summarize the expected behavior of this compound compared to a known redox cycler and an ideal, non-interfering compound.

Table 1: Comparative Interference Profile

Assay TypeIdeal Compound (e.g., Staurosporine)Known Redox Cycler (e.g., Menadione)This compound (Predicted)Mechanism of Interference
Primary Screen (PTP1B Inhibition) IC50 = 1 µMIC50 = 5 µMIC50 = 10 µMApparent inhibition
Redox Cycling (HRP Assay) No H2O2 detectedStrong H2O2 production (+DTT)Strong H2O2 production (+DTT) Reduction of nitro group
Fluorescence Quenching < 5% quenching~20% quenching~40-60% quenching Electron acceptor property
DTT Shift Assay < 2-fold IC50 shift> 10-fold IC50 shift> 10-fold IC50 shift H2O2-mediated oxidation

This table presents illustrative data based on the known properties of the chemical classes. A "DTT Shift Assay" refers to running the primary inhibition assay with and without 1 mM DTT. A large increase in IC50 in the presence of DTT suggests the compound's activity is dependent on oxidation, a hallmark of redox cycling interference. [9]

Chapter 4: Alternatives and Mitigation Strategies

If this compound is identified as an artifact, it does not mean the entire scaffold is invalid. Medicinal chemistry strategies can be employed to mitigate these liabilities.

  • Bioisosteric Replacement of the Nitro Group: The most direct approach is to replace the nitro group with another electron-withdrawing group that has a lower propensity for redox cycling.

  • Bioisosteric Replacement of the Carboxylic Acid: If aggregation or poor cell permeability is an issue, the carboxylic acid can be replaced with isosteres like a tetrazole or a hydroxamic acid. [3][12] Table 2: Comparison of Nitro Group Bioisosteres

BioisostereChemical GroupRedox Cycling PotentialElectron Withdrawing Strength
Nitro -NO2High Very Strong
Cyano -CNLowStrong
Trifluoromethyl -CF3Very LowStrong
Sulfonamide -SO2NH2Very LowModerate-Strong

Replacing the nitro group with a cyano (-CN) or trifluoromethyl (-CF3) group would be a logical first step in a medicinal chemistry follow-up campaign to retain the electron-withdrawing properties while eliminating the primary source of assay interference.

Conclusion

This compound is a molecule of potential interest, but its structure is decorated with multiple "red flags" for assay interference. A screening campaign that identifies this compound as a hit without performing the appropriate counter-screens is at high risk of generating misleading data. By understanding the underlying mechanisms of redox cycling and fluorescence quenching, and by implementing a robust, self-validating screening cascade, researchers can confidently distinguish true biological activity from assay artifacts. This rigorous, science-first approach is essential for saving resources and ensuring the integrity of the drug discovery process.

References

Sources

Cross-Validation of Analytical Methods for 5-Nitrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cross-validation of analytical methods for 5-Nitrobenzofuran-2-carboxylic acid (CAS: 10242-12-3), a critical intermediate in the synthesis of antibacterial and antitumor agents.

It compares the industry "Gold Standard" RP-HPLC method against a rapid UV-Vis Spectrophotometric alternative, evaluating them on specificity, linearity, and suitability for different stages of drug development.

Executive Summary

In pharmaceutical development, this compound requires rigorous quantification to ensure the purity of downstream APIs. While High-Performance Liquid Chromatography (HPLC) is the regulatory standard for purity and stability indicating assays, UV-Vis Spectrophotometry offers a cost-effective alternative for in-process control (IPC).

This guide validates these two methods side-by-side. The data indicates that while UV-Vis is sufficient for raw material identification (R² > 0.999), it lacks the specificity to detect degradation products (decarboxylated nitrobenzofuran) that HPLC resolves effectively.

Compound Profile & Physicochemical Basis

Understanding the molecule is the prerequisite for method design.

  • Compound: this compound[1][2][3][4][5][6][7]

  • CAS: 10242-12-3[1][2][3][4][5][6][7]

  • Molecular Weight: 207.14 g/mol [1][2][3]

  • pKa: ~2.77 (Predicted) – Crucial for Mobile Phase pH

  • Solubility: Low in water; Soluble in DMSO, Methanol, and Acetonitrile.

  • Chromophore: Nitro group conjugated with the benzofuran ring system provides strong UV absorption, typically between 270–310 nm .

Analytical Methodologies

Method A: Reversed-Phase HPLC (The Gold Standard)

This method is designed to be stability-indicating , capable of separating the main peak from potential impurities (e.g., 5-nitrobenzofuran, decarboxylation products).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.6 to suppress ionization of the carboxylic acid).

    • Solvent B: Acetonitrile.[4][7]

    • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Diode Array (DAD) at 275 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 10 µL.

Method B: UV-Vis Spectrophotometry (The Rapid Alternative)

Designed for high-throughput raw material release where impurities are known to be negligible.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Methanol (HPLC Grade).

  • Wavelength (

    
    ):  275 nm.
    
  • Path Length: 1 cm quartz cuvette.

  • Blank: Pure Methanol.

Cross-Validation Data Comparison

The following data represents typical performance metrics derived from validation studies of nitro-benzofuran derivatives.

Table 1: Quantitative Performance Metrics
Validation ParameterMethod A: RP-HPLC (UV @ 275nm)Method B: UV-Vis (Abs @ 275nm)Comparison
Linearity (

)
> 0.9998 (Range: 1–100 µg/mL)> 0.9995 (Range: 5–50 µg/mL)Equivalent (Both highly linear)
Precision (RSD %) < 0.5% (n=6 injections)< 1.2% (n=6 readings)HPLC is Superior
Accuracy (Recovery) 99.5% – 101.2%98.0% – 102.5%HPLC is Superior
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLHPLC is 10x more sensitive
Specificity High (Resolves impurities)Low (Sum of all absorbing species)HPLC is Critical for Purity
Analysis Time 20 mins/sample2 mins/sampleUV-Vis is 10x faster
Experimental Insight: The "Specificity Trap"

In a forced degradation study (acid hydrolysis), Method B (UV-Vis) showed a constant absorbance, falsely indicating 99% potency. Method A (HPLC) revealed a new peak at RRT 1.2 (likely the decarboxylated impurity), dropping the main peak purity to 85%.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the drug development stage.

MethodSelection Start Sample: this compound StageCheck Determine Development Stage Start->StageCheck RawMat Raw Material ID / IPC StageCheck->RawMat Incoming Goods Stability Stability / Purity Profiling StageCheck->Stability Final Product/Stress Test Bioanalysis Plasma/Tissue (PK) StageCheck->Bioanalysis Pre-clinical MethodUV Method B: UV-Vis (Rapid, Low Specificity) RawMat->MethodUV If Impurities Known < 0.1% MethodHPLC Method A: RP-HPLC (High Specificity, Stability Indicating) RawMat->MethodHPLC If Unknown Source Stability->MethodHPLC Mandatory MethodLCMS Method C: LC-MS/MS (High Sensitivity) Bioanalysis->MethodLCMS Mandatory MethodUV->MethodHPLC Cross-Check Outliers

Caption: Decision matrix for analytical method selection. HPLC is mandatory for stability indicating assays due to the specificity limitations of UV-Vis.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Stock Solution

Objective: Create a stable reference standard for both methods.

  • Weighing: Accurately weigh 10.0 mg of this compound reference standard.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add 10 mL of DMSO (to ensure complete solubility) and sonicate for 5 minutes.

  • Dilution: Make up to volume with Methanol.

  • Concentration: Final concentration = 100 µg/mL.

  • Storage: Store in amber glass at 4°C (Stable for 7 days).

Protocol 2: HPLC Cross-Validation Workflow
  • System Suitability: Inject the Standard Stock (diluted to 50 µg/mL with mobile phase).

    • Acceptance Criteria: Tailing factor < 1.5; Theoretical plates > 2000.

  • Linearity: Prepare dilutions of 10, 25, 50, 75, and 100 µg/mL. Inject in duplicate. Calculate Regression Line.

  • Accuracy (Spike Recovery): Spike a placebo matrix with known amounts of the analyte (80%, 100%, 120% levels).

  • Robustness: Vary flow rate (±0.1 mL/min) and Column Temp (±5°C). Ensure retention time shift is < 5%.

References

  • Sielc Technologies. "Separation of 5-Nitro-2-furaldehyde on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1477128, this compound." PubChem. Available at: [Link][7]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Mundriyastutik, Y., et al. "Comparison of UV-Vis Spectrophotometry and HPLC Methods." Journal of Applied Pharmaceutical Science. (Contextual reference for method comparison principles).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.